Glycerophospho-N-palmitoyl ethanolamine
説明
Structure
2D Structure
特性
IUPAC Name |
2,3-dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)22-16-17-28-30(26,27)29-19-20(24)18-23/h20,23-24H,2-19H2,1H3,(H,22,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXMIXZULLAMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693936 | |
| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100575-09-5 | |
| Record name | 2,3-Dihydroxypropyl 2-(hexadecanoylamino)ethyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Glycerophospho-N-palmitoyl Ethanolamine in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophospho-N-palmitoyl ethanolamine (GP-NPE), a member of the N-acylphosphatidylethanolamine (NAPE) family of lipids, serves as a crucial precursor to the bioactive N-acylethanolamine (NAE), N-palmitoylethanolamine (PEA). PEA is an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties. The biosynthesis of GP-NPE and its subsequent conversion to PEA are tightly regulated processes, and dysregulation of this pathway has been implicated in various pathological conditions. While traditionally viewed as a simple precursor, emerging evidence suggests that NAPEs, including GP-NPE, may possess intrinsic biological activities independent of their conversion to NAEs.[1] This technical guide provides an in-depth overview of the synthesis pathways of GP-NPE in mammalian cells, detailing the key enzymes, quantitative parameters, experimental protocols, and associated signaling networks.
Core Synthesis Pathway and Key Enzymes
The synthesis of GP-NPE is the initial and rate-limiting step in the production of PEA.[2] This process is primarily initiated by the N-acylation of a donor phosphatidylethanolamine (PE) molecule. The subsequent conversion of the resulting NAPE to NAE can occur through several enzymatic routes.
The canonical pathway for NAE biosynthesis involves a two-step process.[3] First, an N-acyltransferase (NAT) catalyzes the transfer of a fatty acyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the head group of PE, forming NAPE.[4][5] In the case of GP-NPE synthesis, this would involve the transfer of a palmitoyl group. The second step involves the hydrolysis of the NAPE molecule to release the corresponding NAE.
Key Enzymes in GP-NPE Synthesis and Metabolism:
-
N-Acyltransferases (NATs): These enzymes are responsible for the foundational step of NAPE synthesis. Both calcium-dependent and -independent NATs have been identified.
-
Ca2+-dependent N-acyltransferase (Ca-NAT): This membrane-associated enzyme activity has been known for decades, and recent research has identified phospholipase A2 group IVE (PLA2G4E) as a key enzyme with this activity in the mouse brain.[4] It preferentially transfers the sn-1 O-acyl chain of PC to the amine of PE.[4]
-
Ca2+-independent N-acyltransferase (iNAT): A family of HRAS-like phospholipase A/acyltransferase (PLA/AT) enzymes has been identified that can also generate NAPEs.[4]
-
-
N-Acylphosphatidylethanolamine-selective Phospholipase D (NAPE-PLD): This zinc metallohydrolase is a key enzyme that catalyzes the direct hydrolysis of NAPEs to form NAEs and phosphatidic acid.[6][7] It is considered a major pathway for the production of saturated and monounsaturated NAEs.[8] NAPE-PLD exhibits broad specificity for the N-acyl group of NAPEs.[9]
-
Alternative Pathway Enzymes: Evidence from NAPE-PLD knockout mice has revealed the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis.[3][8] These routes involve a more complex series of enzymatic reactions:
-
Phospholipase A1/A2 (e.g., ABHD4): These enzymes can hydrolyze the O-acyl chains of NAPE to produce glycerophospho-N-acylethanolamines (GP-NAEs) or lyso-NAPEs.[10]
-
Lysophospholipase D (lysoPLD): This class of enzymes can then cleave lyso-NAPE to release NAE.
-
Phospholipase C (PLC): PLC can hydrolyze NAPE to generate phospho-NAE, which is subsequently dephosphorylated by phosphatases to yield NAE.
-
Quantitative Data
The cellular concentrations of NAPEs are generally low, reflecting their role as signaling precursors.[11] The following tables summarize available quantitative data related to GP-NPE synthesis.
| Parameter | Value | Organism/Tissue | Reference |
| Total NAPE Concentration | ~3 nmol/g | Rat Brain | [11] |
| Lower Limit of Quantification (LC-MS/MS) | 10 pmol/g | Rat Brain | [11] |
Table 1: Tissue Concentrations of NAPEs
| Enzyme | Substrate | Km | Vmax | Conditions | Reference |
| NAPE-PLD | N-arachidonoyl PE | 40.0 ± 5.6 µM | 22.2 ± 3.5 pmol/min/mg protein | Mouse brain homogenate | [12] |
| NAPE-PLD | flame-NAPE (fluorogenic) | 9.2 µM | Not reported | Recombinant mouse NAPE-PLD | [10] |
| NAPE-PLD | PED-A1 (fluorogenic) | 4.0 µM | Not reported | Recombinant mouse NAPE-PLD | [10] |
| Phospholipase A2 (cobra venom) | 1,2-dipalmitoyl-sn-glycero-3-phosphorylcholine in mixed micelles | ~5 x 10-4 M (KsA for micelle) | ~4 x 103 µmol/min/mg protein | pH 8.0, 10 mM Ca2+, 40°C | [13][14] |
Table 2: Enzyme Kinetic Parameters
Experimental Protocols
NAPE-PLD Activity Assay using a Radiolabeled Substrate
This protocol is adapted from methodologies described for measuring NAPE-PLD activity in tissue homogenates.[8]
Materials:
-
Tissue homogenate (e.g., brain, liver)
-
N-[14C]-palmitoyl-PE (radiolabeled substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
100 mM CaCl2 solution
-
Stop Solution: Chloroform/Methanol (2:1, v/v)
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent: e.g., Chloroform/Methanol/Ammonium Hydroxide (80:20:2, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare tissue homogenates in ice-cold assay buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).
-
In a microcentrifuge tube, add 100 µg of total protein from the tissue homogenate.
-
Add assay buffer to a final volume of 90 µL.
-
To initiate the reaction, add 10 µL of 1 mM N-[14C]-palmitoyl-PE (final concentration 100 µM) and 1 µL of 1 M CaCl2 (final concentration 10 mM). For control reactions, add 1 µL of water instead of CaCl2.
-
Incubate the reaction mixture at 37°C for 1.5 hours.
-
Stop the reaction by adding 1.5 mL of the chloroform/methanol stop solution, followed by 400 µL of water.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase and evaporate to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume (e.g., 20 µL) of chloroform/methanol (1:1, v/v).
-
Spot the resuspended extract onto a silica gel TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the NAPE substrate from the NAE product.
-
Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Calculate NAPE-PLD activity as the percentage of substrate converted to product per unit of time and protein.
Quantitative Analysis of NAPEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of NAPEs based on established methods.[11]
Materials:
-
Lipid extraction solvents: Chloroform, Methanol, Water
-
Internal standards (e.g., deuterated NAPE species)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
Lipid Extraction:
-
Homogenize tissue samples in a chloroform/methanol mixture.
-
Add the internal standard(s) to the homogenate.
-
Perform a liquid-liquid extraction by adding chloroform and water, followed by centrifugation to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
-
Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples):
-
Resuspend the dried lipid extract in a suitable solvent and load it onto an SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the NAPE fraction with an appropriate solvent.
-
Dry the eluate.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final lipid extract in the LC mobile phase.
-
Inject the sample onto the reversed-phase C18 column.
-
Use a gradient elution with solvents such as methanol/water with additives like ammonium acetate or formic acid to achieve chromatographic separation of different NAPE species.
-
Operate the mass spectrometer in positive ion mode using ESI.
-
Perform selected reaction monitoring (SRM) to specifically detect and quantify the precursor and product ions for each NAPE species of interest and the internal standards.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of NAPE standards.
-
Quantify the endogenous NAPE levels in the samples by comparing their peak areas to those of the internal standard and the calibration curve.
-
Signaling Pathways and Experimental Workflows
The synthesis of GP-NPE is a critical node in a complex network of lipid signaling. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways and a typical experimental workflow.
Synthesis Pathways of this compound (GP-NPE)
Caption: Biosynthetic pathways of GP-NPE and its conversion to PEA.
Experimental Workflow for GP-NPE Quantification
Caption: Workflow for quantifying GP-NPE from biological samples.
Conclusion
The synthesis of this compound is a multifaceted process involving a network of enzymes that contribute to both its formation and its conversion to the bioactive lipid, N-palmitoylethanolamine. While the canonical pathway involving N-acyltransferases and NAPE-PLD is well-established, the existence of alternative, NAPE-PLD-independent routes highlights the complexity and robustness of this biosynthetic system. A thorough understanding of these pathways, supported by robust quantitative methods and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate the endocannabinoid system and related lipid signaling for therapeutic benefit. Further investigation into the potential independent signaling roles of GP-NPE and other NAPEs will undoubtedly open new avenues for pharmacological intervention.
References
- 1. Occurrence, biosynthesis and functions of N-acylphosphatidylethanolamines (NAPE): not just precursors of N-acylethanolamines (NAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a Ca2+-independent phosphatidylethanolamine N-acyltransferase generating the anandamide precursor and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. N-Acylphosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 8. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic analysis of phospholipase A2 activity toward mixed micelles and its implications for the study of lipolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Glycerophospho-N-palmitoyl Ethanolamine: A Key Intermediate in Bioactive Lipid Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a glycerophospholipid that has emerged as a crucial intermediate in an alternative, NAPE-PLD-independent biosynthetic pathway for the production of N-palmitoylethanolamide (PEA). While the biological activities of PEA as an anti-inflammatory, analgesic, and neuroprotective agent are well-documented, the intrinsic biological functions of GP-NPE remain largely unexplored. This technical guide provides a comprehensive overview of the current understanding of GP-NPE, focusing on its biosynthesis, metabolism, and its established role as a precursor to PEA. We will delve into the key enzymes involved, present available quantitative data, and detail relevant experimental protocols. Furthermore, this guide will highlight the existing knowledge gaps regarding the independent signaling roles of GP-NPE, offering a roadmap for future research in this promising area of lipid biology.
Introduction
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a diverse range of physiological processes. Among the most studied NAEs is N-palmitoylethanolamide (PEA), known for its potent anti-inflammatory, analgesic, and neuroprotective properties.[1] The biosynthesis of NAEs has traditionally been attributed to the action of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). However, research has unveiled alternative biosynthetic routes, highlighting the complexity of NAE metabolism.[2][3] One such NAPE-PLD-independent pathway proceeds through the formation of glycerophospho-N-acylethanolamines (GP-NAEs), with this compound (GP-NPE) being the direct precursor to PEA.[4][5]
This guide will focus on the biochemistry and known roles of GP-NPE, providing researchers and drug development professionals with a detailed understanding of this emerging molecule.
Biosynthesis and Metabolism of GP-NPE
GP-NPE is an intermediate in a multi-step enzymatic pathway that begins with N-acyl-phosphatidylethanolamine (NAPE). This pathway represents an alternative to the direct conversion of NAPE to PEA by NAPE-PLD.
The key enzymes involved in the synthesis and degradation of GP-NPE are:
-
α/β-Hydrolase Domain Containing 4 (ABHD4): This enzyme initiates the pathway by catalyzing the deacylation of NAPE at the sn-1 and sn-2 positions, leading to the formation of GP-NPE.[2][6] ABHD4 exhibits both phospholipase A1 and A2 activity.
-
Glycerophosphodiester Phosphodiesterase 1 (GDE1): This phosphodiesterase is responsible for the final step in the pathway, hydrolyzing the glycerophosphate bond of GP-NPE to release PEA and glycerol-3-phosphate.[7]
The degradation of GP-NPE is primarily its conversion to PEA. The subsequent metabolism of PEA is carried out by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).
Signaling Pathway Diagram
Biological Functions and Roles
The primary and currently established biological role of GP-NPE is to serve as a metabolic precursor for the synthesis of PEA.[4][5] The importance of this NAPE-PLD-independent pathway is underscored by studies on NAPE-PLD knockout mice, which still retain the ability to produce certain NAEs, including PEA.[3]
A study on a rat model of depression (chronic unpredictable mild stress) observed a decrease in this compound in the cortex, suggesting a potential link to disorders in the endocannabinoid system.[5] However, it is unclear if this effect is due to changes in GP-NPE itself or a reflection of altered PEA metabolism.
To date, there is no direct evidence to suggest that GP-NPE has its own specific receptors or engages in independent signaling pathways. The biological effects observed in the context of GP-NPE are largely attributed to its conversion to PEA. Further research is required to investigate any potential intrinsic bioactivity of GP-NPE.
Quantitative Data
Quantitative data specifically for GP-NPE are limited in the existing literature. However, studies have detected and measured GP-NAEs (the broader class of molecules to which GP-NPE belongs) in mammalian tissues.
Table 1: GDE1 Activity with Various GP-NAE Substrates
| Substrate (GP-NAE with N-acyl chain) | Relative GDE1 Activity (%) |
|---|---|
| C16:0 (GP-NPE) | ~100 |
| C18:1 | ~100 |
| C20:4 | ~100 |
| C20:0 | ~50 |
| C22:6 | ~25 |
Data adapted from Simon, G. M., & Cravatt, B. F. (2008). Anandamide biosynthesis catalyzed by the phosphodiesterase GDE1 and detection of glycerophospho-N-acyl ethanolamine precursors in mouse brain. Journal of Biological Chemistry, 283(14), 9341–9349.[7] The data indicates that GDE1 exhibits robust activity towards GP-NPE (C16:0).
Table 2: Tissue Distribution of GP-NAE Phosphodiesterase Activity
| Mouse Tissue | Relative GP-NAE Phosphodiesterase Activity (%) |
|---|---|
| Brain | ~100 |
| Spinal Cord | ~80 |
| Kidney | ~40 |
| Liver | ~30 |
| Testis | ~20 |
| Heart | <5 |
| Spleen | <5 |
Data adapted from Simon, G. M., & Cravatt, B. F. (2008). Anandamide biosynthesis catalyzed by the phosphodiesterase GDE1 and detection of glycerophospho-N-acyl ethanolamine precursors in mouse brain. Journal of Biological Chemistry, 283(14), 9341–9349.[7] This activity correlates with the expression levels of GDE1 in these tissues.
Experimental Protocols
Quantification of GP-NPE by LC-MS/MS
Methodology Outline:
-
Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer.
-
Lipid Extraction: Perform a liquid-liquid extraction using a method such as the Bligh-Dyer procedure to isolate the lipid fraction. An internal standard, such as a deuterated form of GP-NPE, should be added at the beginning of the extraction to account for sample loss and ionization suppression.
-
Solid Phase Extraction (SPE): Further purify the lipid extract using SPE to remove interfering substances and enrich for the glycerophospholipid fraction.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the lipid species using reverse-phase liquid chromatography.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of GP-NPE and its internal standard. The precursor and product ion transitions for GP-NPE would need to be optimized.
-
-
Quantification: Quantify the amount of GP-NPE in the sample by comparing the peak area of the endogenous analyte to that of the known concentration of the internal standard.
GDE1 Phosphodiesterase Activity Assay
This protocol is adapted from Simon & Cravatt (2008) and measures the conversion of radiolabeled GP-NPE to radiolabeled PEA.[7]
Detailed Methodology:
-
Substrate Preparation: Synthesize radiolabeled [1-14C]palmitoyl-GP-NPE.
-
Enzyme Source: Prepare cell membranes from tissues or cell lines expressing GDE1.
-
Reaction Mixture: In a glass vial, combine the cell membranes with the [14C]GP-NPE substrate in a suitable buffer (e.g., 50 mM Tris, pH 8.0, with 2 mM MgCl2).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Quenching and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture and perform a lipid extraction.
-
Thin Layer Chromatography (TLC): Spot the lipid extract onto a silica gel TLC plate and develop the plate using a suitable solvent system to separate GP-NPE from the PEA product.
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or use a radioscanner to visualize and quantify the amount of radiolabeled PEA produced.
ABHD4 Hydrolase Activity Assay
This protocol is based on the general methodology for assaying ABHD4 activity using NAPE as a substrate. The formation of GP-NPE can be inferred from the subsequent production of PEA in the presence of excess GDE1.
Methodology Outline:
-
Substrate: Use a commercially available or synthesized N-palmitoyl-phosphatidylethanolamine (NAPE).
-
Enzyme Source: Utilize cell lysates or purified recombinant ABHD4.
-
Coupled Enzyme: Include an excess of purified GDE1 in the reaction to convert any GP-NPE formed directly to PEA.
-
Reaction and Detection: The overall reaction would be the conversion of NAPE to PEA. The detection of PEA can be performed using LC-MS/MS as described previously. The activity of ABHD4 is then determined by the rate of PEA formation.
Future Directions and Conclusion
This compound stands at an interesting crossroads in lipid research. Its role as a key intermediate in an alternative biosynthetic pathway for PEA is now firmly established, providing new avenues for understanding the regulation of this important bioactive lipid. However, the question of whether GP-NPE possesses its own intrinsic biological functions remains unanswered.
Future research should focus on:
-
Investigating the direct biological effects of GP-NPE: In vitro studies using primary cell cultures (e.g., neurons, microglia, macrophages) and the direct application of synthesized GP-NPE are crucial to determine if it has any independent signaling roles.
-
Searching for GP-NPE receptors: Receptor binding assays and screening studies could reveal potential protein targets for GP-NPE.
-
Developing robust quantitative methods: The development and validation of a specific and sensitive LC-MS/MS method for the absolute quantification of GP-NPE is essential for accurately measuring its levels in various tissues under different physiological and pathological conditions.
-
Elucidating the regulation of the GP-NPE pathway: Understanding how the activities of ABHD4 and GDE1 are regulated will provide deeper insights into the control of PEA biosynthesis.
References
- 1. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABHD4 regulates multiple classes of N-acyl phospholipids in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversed phase LC/MS/MS method for targeted quantification of glycerophospholipid molecular species in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glycerophospho-N-palmitoyl Ethanolamine as a Precursor to Palmitoylethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of Palmitoylethanolamide (PEA), a crucial endogenous fatty acid amide with significant therapeutic potential. The focus of this document is on its precursor, Glycerophospho-N-palmitoyl ethanolamine (GP-NPE), and the enzymatic pathways governing its conversion to PEA. This guide will detail the key enzymes involved, present quantitative data on their activity and substrate concentrations, and provide comprehensive experimental protocols for their study. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the molecular mechanisms underlying PEA production.
Introduction
Palmitoylethanolamide (PEA) is an endogenous lipid mediator that belongs to the N-acylethanolamine (NAE) family. It is recognized for its potent anti-inflammatory, analgesic, and neuroprotective properties[1]. PEA is synthesized on demand from membrane phospholipids in response to noxious stimuli and acts locally to restore cellular homeostasis[1]. A key step in the biosynthesis of PEA is the enzymatic conversion of its precursors, with N-palmitoyl-phosphatidylethanolamine (NPPE) being a primary source. This guide focuses on the metabolic pathways that lead from NPPE to PEA, with a particular emphasis on the role of this compound (GP-NPE) as a crucial intermediate in one of the biosynthetic routes. Understanding these pathways is paramount for the development of novel therapeutic strategies targeting the endocannabinoid system and related signaling lipids.
Biosynthesis of Palmitoylethanolamide (PEA)
The production of PEA from its membrane phospholipid precursor, NPPE, is not a single-step process but rather involves multiple enzymatic pathways. Two primary routes have been identified: the direct hydrolysis of NPPE by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and an alternative pathway that proceeds through the formation of GP-NPE.
The NAPE-PLD-dependent Pathway
The most direct route to PEA synthesis involves the hydrolysis of NPPE by NAPE-PLD, a zinc metallohydrolase[2]. This enzyme cleaves the phosphodiester bond of NPPE to directly yield PEA and phosphatidic acid.
The Alternative Biosynthetic Pathway via GP-NPE
An alternative pathway for PEA biosynthesis involves the sequential action of two other enzymes: alpha/beta-hydrolase domain-containing protein 4 (ABHD4) and glycerophosphodiesterase 1 (GDE1). In this pathway, ABHD4 first acts on NPPE to remove the fatty acid from the sn-1 position, generating a lysophospholipid intermediate, which is then further deacylated to produce this compound (GP-NPE). Subsequently, GDE1, a glycerophosphodiesterase, hydrolyzes the phosphodiester bond of GP-NPE to release PEA and glycerol-3-phosphate. This pathway highlights GP-NPE as a key metabolic precursor to PEA[3].
Quantitative Data
The following tables summarize the available quantitative data regarding the enzymes and molecules involved in the conversion of GP-NPE to PEA.
Table 1: Enzyme Kinetic Parameters for NAPE-PLD
| Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |
| N-palmitoylphosphatidylethanolamine | 2 - 4 | 73 - 101 | [2] |
| N-arachidonoylphosphatidylethanolamine | 2 - 4 | 73 - 101 | [2] |
| N-oleoylphosphatidylethanolamine | 2 - 4 | 73 - 101 | [2] |
| N-stearoylphosphatidylethanolamine | 2 - 4 | 73 - 101 | [2] |
Table 2: Tissue Concentrations of Palmitoylethanolamide (PEA)
| Tissue | Concentration | Species | Source |
| Brain | 1.4 ng/mL (approx.) | Rat | [4] |
| Liver | Varies | Human | [5] |
| Plasma | Varies | Human | [6] |
Note: Tissue concentrations can vary significantly based on physiological and pathological conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of GP-NPE as a precursor to PEA.
Quantification of PEA and its Precursors by LC-MS/MS
Objective: To quantify the levels of PEA, GP-NPE, and NPPE in biological samples.
Materials:
-
Biological tissue (e.g., brain, liver)
-
Internal standards (deuterated analogs of the analytes)
-
Chloroform, Methanol, Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
LC-MS/MS system (e.g., Agilent 1200 LC with G6410A triple quadrupole MS)[7]
Procedure:
-
Lipid Extraction:
-
Solid Phase Extraction (SPE):
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove polar impurities.
-
Elute the analytes with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium acetate[10][11]. A typical run time is 8-12 minutes[10].
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard[12][13].
-
PEA: m/z 300.3 -> 62.1[14]
-
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.
-
NAPE-PLD Activity Assay using a Fluorescent Substrate
Objective: To measure the enzymatic activity of NAPE-PLD.
Materials:
-
HEK293T cells overexpressing NAPE-PLD (or tissue homogenates)[15]
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% Triton X-100[16]
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Cell Lysate:
-
Harvest HEK293T cells overexpressing NAPE-PLD.
-
Lyse the cells by sonication or dounce homogenization in a suitable buffer.
-
Isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compounds (inhibitors or activators) or vehicle (DMSO).
-
Add the membrane lysate containing NAPE-PLD to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the fluorescent substrate PED6 (final concentration ~10 µM)[16].
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) at an excitation of ~477 nm and emission of ~525 nm[16].
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time).
-
Compare the activity in the presence of test compounds to the vehicle control to determine inhibition or activation.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.
Caption: Biosynthetic pathways of Palmitoylethanolamide (PEA).
References
- 1. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Glycerophospho-N-palmitoyl Ethanolamine in Neurological Disorders: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a glycerophospholipid intermediate in the biosynthesis of N-palmitoylethanolamide (PEA), an endogenous fatty acid amide with potent anti-inflammatory, analgesic, and neuroprotective properties. While direct research on GP-NPE is limited, its significance in the pathophysiology of neurological disorders is intrinsically linked to its role as a precursor to PEA. This technical guide provides a comprehensive overview of the GP-NPE/PEA axis, detailing the biosynthetic pathways, analytical methodologies for quantification, and the established role of its bioactive metabolite, PEA, in mitigating neuroinflammation—a common pathological hallmark in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. We present quantitative data on PEA levels in these conditions, detailed experimental protocols, and visualizations of key metabolic and signaling pathways to serve as a resource for researchers investigating novel therapeutic targets within this system.
Introduction: The GP-NPE and PEA Axis
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes. Among these, N-palmitoylethanolamide (PEA) is one of the most studied for its role in resolving inflammation and protecting neural tissue.[1][2] PEA levels are dynamically regulated in response to cellular stress and injury, suggesting it is part of an endogenous homeostatic system.[2]
The molecule this compound (GP-NPE) is a key, yet often overlooked, intermediate in an alternative biosynthetic pathway for PEA.[3][4] Understanding the enzymatic steps that lead to the formation of GP-NPE and its subsequent conversion to PEA is critical for elucidating the complete regulatory network of this neuroprotective signaling system. The therapeutic potential of modulating this axis lies in the well-documented ability of PEA to counteract the chronic neuroinflammation that drives the progression of many devastating neurological diseases.[1][5]
Biosynthesis and Metabolism of PEA via GP-NPE
The production of PEA is not mediated by a single, linear pathway but rather by a network of enzymatic routes, providing multiple points of regulation. While the "direct" pathway involving N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is well-known, alternative pathways, including one that proceeds via GP-NPE, have been identified and are crucial for a complete understanding of PEA biosynthesis.[3][6]
The primary pathways are:
-
The NAPE-PLD-Dependent Pathway: A membrane phospholipid, phosphatidylethanolamine (PE), is acylated by an N-acyltransferase (NAT) to form N-palmitoyl-phosphatidylethanolamine (NAPE). NAPE-PLD then directly cleaves NAPE to release PEA.[4][7]
-
The GP-NPE-Dependent Pathway: In this alternative route, NAPE is first deacylated by the enzyme alpha/beta-hydrolase 4 (Abh4), creating the intermediate GP-NPE.[3] GP-NPE is subsequently cleaved by a phosphodiesterase, such as glycerophosphodiester phosphodiesterase 1 (GDE1), to yield the final PEA molecule.[4]
-
The Lyso-NAPE Pathway: NAPE can also be hydrolyzed by a phospholipase A2 (PLA2) to form N-palmitoyl-lyso-phosphatidylethanolamine (lyso-NAPE), which is then converted to PEA by a lysophospholipase D (lysoPLD).[8][9]
Once synthesized, PEA's signaling is terminated through enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which convert PEA into palmitic acid and ethanolamine.[2][10]
Caption: Figure 1: Major Biosynthetic Pathways of N-palmitoylethanolamide (PEA).
Role of the GP-NPE/PEA Axis in Neurological Disorders
Neuroinflammation, characterized by the sustained activation of glial cells (microglia and astrocytes), is a central pathological feature of many neurological disorders.[1] This chronic inflammatory state contributes to neuronal damage and disease progression. The GP-NPE/PEA axis represents an endogenous system to counteract these processes. The therapeutic effects observed with exogenous PEA administration in various disease models highlight the importance of this pathway.
Quantitative Data on PEA Levels in Neurological Disorders
The quantification of endogenous PEA in patient-derived samples and animal models provides insight into the state of this protective system during disease. However, data can be variable depending on the disease stage, sample type, and analytical method used.
| Disorder | Model / Subject | Brain Region / Sample | Observation | Reference |
| Alzheimer's Disease | 3xTg-AD Mice | Hippocampus | Trend towards decreased PEA levels vs. non-transgenic controls (134 ± 26 vs. 176 ± 24 pmol/g). | [11] |
| Alzheimer's Disease | Human Patients | Plasma | No significant difference vs. controls, but levels correlated with cognitive performance. | [12] |
| Parkinson's Disease | MPTP-induced Mice | Substantia Nigra | PEA treatment protected against dopaminergic neurotoxicity and reduced microglial activation. | [1] |
| Multiple Sclerosis | RR-MS Patients | Plasma | Treatment with um-PEA significantly increased plasma PEA levels and reduced pro-inflammatory cytokines. | [13] |
Pathophysiological Relevance
-
Alzheimer's Disease (AD): In AD models, PEA has been shown to reduce the neuroinflammation and neurodegeneration triggered by amyloid-beta (Aβ) peptides. By activating PPAR-α, PEA dampens Aβ-induced astrocyte activation and promotes neuronal survival.[1][14] Chronic oral administration of PEA in 3xTg-AD mice rescued cognitive deficits and reduced markers of neuroinflammation and oxidative stress.[11][15]
-
Parkinson's Disease (PD): In the MPTP mouse model of PD, which mimics the dopaminergic neuron loss seen in human patients, PEA treatment protected against neurotoxicity, reduced microglial and astrocyte activation, and reversed motor deficits.[1][16] These effects underscore its potential to slow the neurodegenerative process.
-
Multiple Sclerosis (MS): MS is an autoimmune disease characterized by demyelination and inflammation.[17] In clinical studies, oral supplementation with ultramicronized PEA (um-PEA) in relapsing-remitting MS patients reduced pain and other adverse effects associated with interferon-β1a therapy and was correlated with a decrease in circulating pro-inflammatory cytokines.[13][18]
Experimental Protocols: Quantification of GP-NPE and PEA
Accurate quantification of GP-NPE and PEA in brain tissue is essential for studying their roles in neurological function and disease. The gold-standard technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Caption: Figure 2: General Workflow for NAE Quantification.
Detailed Methodology: LC-MS/MS Quantification
This protocol is a representative example for the analysis of PEA and other NAEs from brain tissue. Optimization is required for specific instruments and for the less abundant GP-NPE.
-
Sample Preparation and Extraction:
-
Accurately weigh frozen brain tissue (e.g., 50 mg) and place it in a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold acetonitrile (ACN) containing a known concentration of deuterated internal standards (e.g., PEA-d4 at 10 ng/mL). The standards are critical for correcting for matrix effects and extraction losses.
-
Homogenize the tissue using a bead-based homogenizer (e.g., Precellys) for two cycles of 20 seconds at 6,000 Hz. Keep samples on ice between cycles.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Chromatographic Separation:
-
Reconstitute the dried extract in 100 µL of ACN/water (50:50, v/v).
-
Inject a 10-50 µL aliquot onto a reverse-phase C18 column (e.g., Waters HSS T3, 1.8 µm, 2.1 × 100 mm).[19]
-
Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN/Isopropanol + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.[19]
-
Example Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. Total run time is approximately 12 minutes.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.
-
Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor ion to product ion transitions for each analyte and internal standard.
-
Example MRM Transitions:
-
PEA: m/z 300.3 → 62.1
-
PEA-d4 (Internal Standard): m/z 304.3 → 62.1
-
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize signal intensity for the analytes of interest.[19]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of analytical standards spiked into a blank matrix.
-
Calculate the analyte concentration in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve. Results are typically expressed as pmol/g or ng/g of tissue.[11][20]
-
Key Signaling Pathways: PEA and PPAR-α
The primary mechanism through which PEA exerts its neuroprotective and anti-inflammatory effects is by directly binding to and activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a ligand-activated transcription factor.[1][2]
Mechanism of Action:
-
Activation: Following cellular stress or injury, PEA is synthesized via pathways involving GP-NPE and others.
-
Nuclear Translocation & Binding: PEA enters the target cell (e.g., a microglia or astrocyte) and binds to PPAR-α in the nucleus.
-
Heterodimerization: Ligand-bound PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPAR-α/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: Binding of the complex to PPREs modulates gene expression. Critically, it represses the transcription of pro-inflammatory genes by interfering with signaling pathways like NF-κB. This leads to a decreased production of inflammatory mediators such as TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10][21]
This signaling cascade effectively "switches off" the activated, pro-inflammatory state of glial cells, thereby reducing neuronal damage and promoting a return to tissue homeostasis.
Caption: Figure 3: PEA-Mediated PPAR-α Signaling Pathway.
Conclusion and Future Directions
This compound stands as a critical biosynthetic intermediate for the production of the neuroprotective lipid mediator, PEA. While PEA has demonstrated considerable therapeutic potential in preclinical models of major neurological disorders, the specific regulatory roles of the enzymes in its biosynthetic pathways, such as Abh4 and GDE1 which produce and consume GP-NPE, are still being elucidated. Future research should focus on:
-
Enzyme Modulation: Developing specific inhibitors or activators for the enzymes in the GP-NPE pathway to precisely control endogenous PEA levels in a tissue-specific manner.
-
GP-NPE's Bioactivity: Investigating whether GP-NPE itself possesses any unique signaling functions independent of its conversion to PEA.
-
Clinical Translation: Expanding clinical trials using bioavailable formulations of PEA for neurodegenerative and neuroinflammatory conditions, informed by a deeper understanding of its underlying biochemistry.
A thorough characterization of the GP-NPE/PEA axis will undoubtedly open new avenues for the development of novel therapeutics aimed at harnessing the body's own protective mechanisms to combat neurological disease.
References
- 1. Effects of Palmitoylethanolamide on Neurodegenerative Diseases: A Review from Rodents to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid biosynthesis proceeding through glycerophospho-N-acyl ethanolamine and a role for alpha/beta-hydrolase 4 in this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accurateclinic.com [accurateclinic.com]
- 5. Therapeutic effect of palmitoylethanolamide in cognitive decline: A systematic review and preliminary meta-analysis of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylethanolamide: A Nutritional Approach to Keep Neuroinflammation within Physiological Boundaries—A Systematic Review [mdpi.com]
- 11. Chronic Oral Palmitoylethanolamide Administration Rescues Cognitive Deficit and Reduces Neuroinflammation, Oxidative Stress, and Glutamate Levels in A Transgenic Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic effect of palmitoylethanolamide in cognitive decline: A systematic review and preliminary meta-analysis of preclinical and clinical evidence [frontiersin.org]
- 13. Oral Palmitoylethanolamide Treatment Is Associated with Reduced Cutaneous Adverse Effects of Interferon-β1a and Circulating Proinflammatory Cytokines in Relapsing-Remitting Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N-palmitoylethanolamide Prevents Parkinsonian Phenotypes in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of Palmitoylethanolamide on Neurodegenerative Diseases: A Review from Rodents to Humans [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Palmitoylethanolamide dampens neuroinflammation and anxiety-like behavior in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Glycerophospho-N-palmitoyl ethanolamine (GP-NPE): Tissue Distribution, Concentration, and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophospho-N-palmitoyl ethanolamine (GP-NPE), a member of the glycerophospho-N-acyl ethanolamine (GP-NAE) family of lipids, is a key intermediate in the biosynthesis of the bioactive lipid amide, N-palmitoylethanolamine (PEA). PEA is well-recognized for its anti-inflammatory, analgesic, and neuroprotective properties. The endogenous levels of GP-NPE and its metabolic flux are critical determinants of PEA signaling. This technical guide provides a comprehensive overview of the current knowledge on the tissue distribution and concentration of GP-NPE, detailed experimental protocols for its analysis, and a visualization of its associated metabolic pathways.
Data Presentation: Tissue Distribution and Concentration of GP-NPE
Quantitative data for GP-NPE is sparse in the scientific literature, with most studies focusing on its downstream product, PEA. However, targeted lipidomic analysis has enabled the detection and quantification of GP-NPE in rodent brain tissue. The following table summarizes the available quantitative data for GP-NPE and related GP-NAEs in the mouse brain. It is important to note that concentrations in other tissues have not been extensively reported.
| Analyte | Tissue | Species | Concentration (pmol/g wet tissue) | Citation |
| This compound (GP-NPE) | Brain | Mouse | 2.5 ± 0.3 | [1] |
| Glycerophospho-N-stearoyl ethanolamine (GP-NSE) | Brain | Mouse | 1.8 ± 0.2 | [1] |
| Glycerophospho-N-oleoyl ethanolamine (GP-NOE) | Brain | Mouse | 3.1 ± 0.4 | [1] |
| Glycerophospho-N-arachidonoyl ethanolamine (GP-NAE) | Brain | Mouse | 0.4 ± 0.1 | [1] |
Signaling and Metabolic Pathways
The biosynthesis of N-acylethanolamines (NAEs), including PEA, occurs through multiple enzymatic pathways. GP-NPE is a central intermediate in a key alternative pathway to the direct hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD).
NAE Biosynthesis Pathways
Two primary pathways for the biosynthesis of NAEs from NAPEs have been proposed:
-
The NAPE-PLD Pathway: A direct, one-step pathway where NAPE-PLD hydrolyzes NAPE to produce an NAE and phosphatidic acid.[1][2]
-
The Multi-Step Pathway involving GP-NPE: This alternative route involves the sequential deacylation of NAPE and subsequent hydrolysis of the GP-NPE intermediate. This pathway is particularly important in tissues with low NAPE-PLD expression.[1]
The following diagrams illustrate these pathways.
This diagram illustrates the two major pathways for the production of N-acylethanolamines (NAEs) from N-acylphosphatidylethanolamine (NAPE). The direct pathway is catalyzed by NAPE-PLD, while the alternative, multi-step pathway proceeds through the intermediate Glycerophospho-N-acyl ethanolamine (GP-NAE) and involves the enzymes Abh4 and GDE1.
Experimental Protocols
Accurate quantification of GP-NPE in biological tissues requires robust and validated experimental procedures. The following sections detail a typical workflow for the extraction and analysis of GP-NPE using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methodologies.[1]
Tissue Homogenization and Lipid Extraction
This protocol is a modification of the Folch method for lipid extraction.
Materials:
-
Glass tubes with Teflon-lined screw caps
-
Dounce homogenizer
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
1 M Potassium Chloride (KCl)
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
-
Nitrogen gas source
-
Centrifuge
Procedure:
-
Excise tissues of interest and immediately snap-freeze in liquid nitrogen to halt enzymatic activity. Store at -80°C until extraction.
-
Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled glass Dounce homogenizer.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenizer. If the samples are polyunsaturated, it is recommended to include 0.01% BHT in the chloroform.[1]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass tube with a Teflon-lined screw cap.
-
Add 0.8 mL of deionized water to the tube to induce phase separation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
To maximize recovery, re-extract the upper aqueous phase and the protein interface with another 1 mL of chloroform. Vortex, centrifuge, and combine the lower organic phase with the first extract.
-
Wash the combined organic phases by adding a small volume of 1 M KCl, vortexing, and centrifuging. Remove and discard the upper aqueous phase. Repeat this wash step with a small volume of deionized water.
-
Evaporate the final organic extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as a 9:1 mixture of methanol:chloroform.
LC-MS/MS Quantification of GP-NPE
This section outlines a general approach for the quantification of GP-NPE using LC-MS/MS. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating glycerophospholipids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 15-20 minutes) to elute the lipids.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example for GP-NPE):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for the analysis of phospholipids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for GP-NPE and an appropriate internal standard.
-
Precursor Ion ([M-H]⁻): For GP-NPE (C21H44NO7P), the monoisotopic mass is 453.28. The precursor ion to monitor would be m/z 452.3.
-
Product Ions: Characteristic fragment ions for GP-NAEs include the NAE-phosphate fragment and fragments corresponding to glycerol-3-phosphate. For GP-NPE, a diagnostic fragment would be the N-palmitoylethanolamine-phosphate ion.[1]
-
-
Internal Standard: A deuterated or ¹³C-labeled GP-NPE standard would be ideal for accurate quantification. If unavailable, a structurally similar glycerophospholipid with a different mass can be used.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of GP-NPE from tissue samples.
This flowchart outlines the key steps involved in the quantitative analysis of this compound (GP-NPE) from biological tissue samples, from initial collection through to data analysis.
Conclusion
This technical guide provides a consolidated resource for researchers interested in the study of this compound. While quantitative data on the tissue distribution of GP-NPE remains limited, the provided information on its concentration in the brain, its biosynthetic pathways, and detailed experimental protocols for its analysis offer a solid foundation for future investigations. Further research is warranted to elucidate the full extent of GP-NPE's tissue distribution and to understand its regulatory roles in various physiological and pathological processes. The methodologies and pathway diagrams presented herein are intended to facilitate these future research endeavors.
References
Methodological & Application
Application Note: Quantitative Analysis of Glycerophospho-N-palmitoyl ethanolamine (GP-pNAE) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the sensitive and selective quantitative analysis of Glycerophospho-N-palmitoyl ethanolamine (GP-pNAE) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). GP-pNAE is a key intermediate in the biosynthesis of N-palmitoylethanolamine (PEA), a bioactive fatty acid amide involved in various physiological processes, including inflammation and pain signaling.[1][2] The accurate quantification of GP-pNAE is crucial for understanding the dynamics of the endocannabinoid system and for the development of therapeutics targeting this pathway. This protocol covers sample preparation, optimized LC-MS/MS parameters, and data analysis, and is adapted from established methods for the analysis of N-acylphosphatidylethanolamines (NAPEs) and related glycerophospholipids.
Introduction
This compound (GP-pNAE), with a molecular formula of C21H44NO7P and a molecular weight of 453.56 g/mol , belongs to the N-acyl-phosphatidylethanolamine (NAPE) family of lipids.[1][][4] NAPEs are precursors to N-acylethanolamines (NAEs), a class of endogenous bioactive lipids.[5][6][7] Specifically, GP-pNAE is the metabolic precursor to N-palmitoylethanolamine (PEA), an endogenous fatty acid amide with well-documented anti-inflammatory and analgesic properties.[1][2] The biosynthesis of PEA proceeds through the hydrolysis of N-palmitoyl-phosphatidylethanolamine (a class of molecules including GP-pNAE) by enzymes such as NAPE-selective phospholipase D (NAPE-PLD).[8] Given its role as a direct precursor to a key signaling molecule, the ability to accurately measure GP-pNAE levels is essential for elucidating the regulatory mechanisms of PEA production and for the preclinical and clinical development of drugs targeting the endocannabinoid system.
This document provides a detailed LC-MS/MS method for the quantification of GP-pNAE, offering the high selectivity and sensitivity required for the analysis of low-abundance lipids in complex biological samples.
Experimental Protocol
Sample Preparation (Lipid Extraction)
A modified Bligh and Dyer or Folch extraction method is recommended for the efficient extraction of glycerophospholipids, including GP-pNAE, from biological matrices such as plasma, serum, or cell pellets.[9][10]
Materials:
-
Chloroform
-
Methanol
-
0.1 N HCl or 0.9% NaCl solution
-
Internal Standard (IS): C17:0 NAPE or a deuterated analog is recommended.[9]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of plasma or cell homogenate, add 1 nmol of the internal standard.[9]
-
Add 3 mL of a pre-chilled 2:1 (v/v) chloroform:methanol solution.[9]
-
Vortex vigorously for 5 minutes at 4°C.
-
Add 1 mL of 0.1 N HCl or 0.9% NaCl to induce phase separation.
-
Vortex for 1 minute and centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[9][10]
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Liquid Chromatography (LC)
Reverse-phase chromatography is a common and effective method for the separation of glycerophospholipids.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water/Acetonitrile (96:4, v/v)[9] |
| Mobile Phase B | 10 mM Ammonium Acetate in Water/Acetonitrile (6:94, v/v)[9] |
| Flow Rate | 0.250 mL/min[9] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL[9] |
| Gradient | 1% B held for 0.5 min, ramp to 99% B over 4 min, hold for 1.5 min, return to 1% B in 1 min, and re-equilibrate for 2 min.[9] |
Tandem Mass Spectrometry (MS/MS)
Analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Negative ion mode is often preferred for glycerophospholipids due to the phosphate group.
MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.3 kV[9] |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Collision Gas | Argon |
MRM Transitions for GP-pNAE: Based on the structure of GP-pNAE (C21H44NO7P, MW: 453.56), the following Multiple Reaction Monitoring (MRM) transitions are predicted. The precursor ion will be the deprotonated molecule [M-H]⁻. Fragmentation is expected to involve the neutral loss of the glycerophospho headgroup or cleavage to yield characteristic product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| GP-pNAE | 452.6 | Predicted: Neutral loss of glycerol (e.g., ~360.6) or Palmitic acid fragment (255.2) | To be optimized |
| Internal Standard | Dependent on IS | Dependent on IS | To be optimized |
Note: The exact product ions and optimal collision energies should be determined empirically by infusing a standard of GP-pNAE.
Quantitative Data
Due to the limited availability of specific quantitative data for GP-pNAE, the following table presents performance characteristics for the related, well-studied analyte N-palmitoylethanolamine (PEA). This data can serve as a benchmark for method development and validation for GP-pNAE.
| Parameter | Value (for PEA) | Reference |
| Linearity (R²) | ≥ 0.995 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/L | [8] |
| Intra-assay Precision (%CV) | < 15% | [8] |
| Inter-assay Precision (%CV) | < 15% | [8] |
| Accuracy | Within 15% | [8] |
Visualized Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of GP-pNAE is depicted below.
Signaling Pathway
GP-pNAE is a direct precursor in the biosynthetic pathway of the bioactive lipid N-palmitoylethanolamine (PEA). This pathway is a key component of the endocannabinoid system.
Conclusion
The LC-MS/MS protocol described in this application note provides a robust and sensitive method for the quantification of this compound. By adapting established lipidomics techniques, researchers can accurately measure this key precursor to PEA, enabling a deeper understanding of its role in health and disease and facilitating the development of novel therapeutics targeting the endocannabinoid signaling pathway. Careful validation of the method, including the empirical determination of MS/MS parameters using a chemical standard, is essential for achieving reliable and reproducible results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 4. This compound | CAS#:100575-09-5 | Chemsrc [chemsrc.com]
- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acylation of phosphatidylethanolamine and its biological functions in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes | MDPI [mdpi.com]
- 9. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
Application Notes and Protocols for the Quantitative Analysis of Glycerophospho-N-palmitoyl ethanolamine in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a member of the N-acylphosphatidylethanolamine (NAPE) family of lipids. It serves as a precursor to the bioactive lipid amide, N-palmitoylethanolamide (PEA). PEA is an endogenous fatty acid amide that plays a significant role in neuroprotection and the modulation of neuroinflammation. The quantitative analysis of GP-NPE in brain tissue is crucial for understanding the biosynthetic pathways of PEA and for investigating its role in various neurological and pathological processes. This document provides detailed protocols for the extraction, purification, and quantification of GP-NPE from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant quantitative data and pathway information.
Quantitative Data Summary
The concentration of N-acylphosphatidylethanolamines (NAPEs), the class of lipids to which GP-NPE belongs, is relatively low in brain tissue. The following table summarizes representative quantitative data for NAPEs in rodent brain. It is important to note that concentrations can vary depending on the specific brain region, age, and physiological or pathological state of the animal.
| Analyte Class | Specific Species Example | Brain Region | Reported Concentration | Citation |
| Total NAPEs | - | Whole Rat Brain | ~3 nmol/g | [1] |
| N-arachidonoyl PE | - | Whole Rat Brain | ~22 pmol/g | [2] |
| NAPE-PLD Activity | (Enzyme for GP-NPE metabolism) | Rat Thalamus | Highest Activity | [3] |
| NAPE-PLD Activity | (Enzyme for GP-NPE metabolism) | Rat Cortex, Hippocampus, Cerebellum | Intermediate Activity | [2] |
Signaling Pathway of GP-NPE to PEA and its Downstream Effects
GP-NPE is a precursor molecule that is metabolized to the biologically active N-palmitoylethanolamide (PEA). This conversion is catalyzed by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). PEA then acts as a signaling molecule, primarily by activating the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α). This activation leads to the transcriptional regulation of genes involved in lipid metabolism and the inflammatory response, ultimately exerting neuroprotective and anti-inflammatory effects.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of GP-NPE in brain tissue involves several key stages, from sample collection to data analysis.
Experimental Protocols
Brain Tissue Collection and Homogenization
-
Euthanasia and Brain Extraction: Euthanize the animal according to approved institutional guidelines. Immediately following euthanasia, decapitate the animal and excise the brain. Speed is critical to minimize post-mortem changes in lipid profiles.
-
Dissection and Freezing: Dissect the desired brain region(s) on an ice-cold surface. Immediately flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until extraction.
-
Homogenization:
-
Accurately weigh the frozen brain tissue.
-
In a glass homogenizer, add the tissue and a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v) (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).[4]
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Lipid Extraction (Modified Folch Method)
This protocol is based on the widely used Folch method for total lipid extraction.[4][5][6]
-
Initial Extraction: Transfer the tissue homogenate to a glass centrifuge tube with a Teflon-lined cap.
-
Phase Separation:
-
Collection of Lipid Phase: After centrifugation, two distinct phases will be visible: an upper aqueous-methanol phase and a lower chloroform phase containing the lipids. Carefully aspirate and discard the upper phase.
-
Washing:
-
To the lower chloroform phase, add a fresh solution of methanol:water (1:1, v/v) equal to the volume of the discarded upper phase.
-
Vortex briefly and centrifuge again at 2,000 x g for 10 minutes.
-
Carefully remove and discard the upper wash phase.
-
-
Drying: Evaporate the solvent from the lower chloroform phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for SPE, such as chloroform or hexane.
Solid-Phase Extraction (SPE) for NAPE Purification
This protocol allows for the separation of different lipid classes to enrich the NAPE fraction. Aminopropyl-bonded silica SPE cartridges are suitable for this purpose.[3]
-
Cartridge Conditioning:
-
Condition an aminopropyl SPE cartridge (e.g., 500 mg) by sequentially passing through:
-
5 mL of hexane
-
5 mL of chloroform
-
-
-
Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute neutral lipids and free fatty acids with 10 mL of chloroform:isopropanol (2:1, v/v). Discard this fraction.
-
Elution of NAPEs (including GP-NPE): Elute the NAPE fraction with 10 mL of methanol. Collect this fraction.
-
Drying and Reconstitution: Evaporate the solvent from the collected NAPE fraction under a stream of nitrogen. Reconstitute the dried extract in a known, small volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
LC-MS/MS Quantification
Quantification is achieved by liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating NAPEs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the lipids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Internal Standard: A non-endogenous NAPE, such as C17:0 NAPE, should be added to the samples before extraction to correct for extraction efficiency and matrix effects.
-
MRM Transitions: The specific MRM transitions for the deacylated product of GP-NPE and the internal standard need to be optimized on the specific instrument. Based on the fragmentation of similar molecules, the following are proposed transitions for the this compound after methylamine-mediated deacylation:
-
Analyte: this compound product.
-
Precursor Ion (Q1): [M+H]+ (m/z 454.6).
-
Product Ion (Q3): A characteristic fragment ion would be the glycerophospho head group.
-
-
Internal Standard: C17:0 NAPE deacylated product.
-
Precursor Ion (Q1): To be determined based on the specific internal standard used.
-
Product Ion (Q3): A characteristic fragment of the internal standard.
-
-
-
-
Quantification: A calibration curve should be prepared using authentic standards of the analyte and the internal standard. The concentration of GP-NPE in the brain tissue samples is then calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically expressed as pmol/g or nmol/g of wet tissue weight.
References
- 1. mdpi.com [mdpi.com]
- 2. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential PPAR-α activation reduces neuroinflammation, and blocks neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
- 7. notesforbiology.com [notesforbiology.com]
Application Note: Extraction and Quantification of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) from Plasma Samples
Introduction
Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a key lipid intermediate in the biosynthesis of N-palmitoylethanolamine (PEA). PEA is a well-studied endogenous fatty acid amide that belongs to the N-acylethanolamine (NAE) family of bioactive lipids.[1][2][3] NAEs are involved in a wide array of physiological processes, including inflammation, pain perception, and energy metabolism.[2][3][4] GP-NPE is formed as part of an alternative pathway for PEA synthesis from its membrane precursor, N-palmitoyl-phosphatidylethanolamine (NAPE). Given the therapeutic interest in modulating PEA levels, understanding and quantifying the metabolic intermediates like GP-NPE is crucial for researchers in physiology, pharmacology, and drug development.
This application note provides a detailed protocol for the extraction of GP-NPE from plasma samples, followed by sensitive quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Pathway: Biosynthesis of N-Palmitoylethanolamine (PEA)
PEA is synthesized from membrane phospholipids. The primary pathway involves the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield PEA.[2][5] However, alternative pathways exist that are independent of NAPE-PLD. One such pathway involves the sequential action of other enzymes, leading to the formation of intermediates including lyso-NAPE and glycerophospho-N-acyl ethanolamine (GP-NAE), such as GP-NPE.[2][6] An enzyme known as α/β-hydrolase 4 can generate GP-NAE, which is subsequently converted to the final NAE by a phosphodiesterase.[6] The degradation of PEA is primarily catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][5]
Experimental Protocol
This protocol details a liquid-liquid extraction (LLE) method optimized for the recovery of GP-NPE and related lipids from plasma, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Plasma: Collected in K2-EDTA tubes and stored at -80°C.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., d4-PEA for related NAEs). A specific IS for GP-NPE should be used if commercially available.
-
Solvents (LC-MS Grade): Methanol, 1-Butanol, Acetonitrile, Water.
-
Additives: Formic Acid, Ammonium Acetate.
-
Equipment:
-
Microcentrifuge tubes (1.5 mL or 2 mL).
-
Vortex mixer.
-
Centrifuge capable of reaching >13,000 x g at 4°C.
-
Nitrogen evaporator or vacuum concentrator.
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
2. Sample Preparation and Extraction This protocol is adapted from efficient single-phase extraction methods for plasma lipids.[7]
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity and expected analyte levels) to the plasma.
-
Extraction Solvent Addition: Add 500 µL of a pre-chilled (-20°C) 1-butanol:methanol (1:1, v/v) solution to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the extracted lipids) to a new tube.
-
Evaporation: Dry the extract to completeness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the lipids are fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an LC-MS vial for analysis.
3. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating these lipids.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Table 1: Example LC Gradient and MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC Gradient | |
| Time (min) | % B |
| 0.0 | 30 |
| 2.0 | 60 |
| 10.0 | 98 |
| 12.0 | 98 |
| 12.1 | 30 |
| 15.0 | 30 |
| MS Parameters | |
| Ion Source | ESI+ |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transitions | To be determined by direct infusion of standards |
| GP-NPE (Precursor > Product) | e.g., [M+H]+ > specific fragment |
| Internal Standard (Precursor > Product) | e.g., [M+H]+ > specific fragment |
Note: Specific MRM transitions, collision energies, and fragmentor voltages must be optimized for the specific instrument and analyte standard.
Quantitative Data
Direct quantitative data for GP-NPE in plasma is not widely reported. However, the concentrations of its precursor (NAPE) and product (PEA) provide a valuable reference for expected physiological ranges.
Table 2: Reported Plasma Concentrations of Related N-Acylethanolamines and Precursors
| Analyte | Species | Plasma Concentration | Citation |
|---|---|---|---|
| N-Palmitoylethanolamine (PEA) | Human | 16.4 ± 3.8 pmol/mL | [2] |
| N-Oleoylethanolamine (OEA) | Human | 5.24 ± 1.39 pmol/mL | [2] |
| N-Arachidonoylethanolamide (AEA) | Human | 1.13 ± 0.37 pmol/mL | [2] |
| C16:0 NAPE | Mouse | 3.8 ± 0.3 µM (baseline) | [8] |
| Total NAPEs | Human | 0.19–1.24 µg/mL | [9] |
Concentrations can vary significantly based on physiological state, diet, and analytical methodology.[8][10]
This application note provides a comprehensive framework for the extraction and quantification of the lipid intermediate GP-NPE from plasma. The described liquid-liquid extraction protocol is efficient and compatible with high-throughput LC-MS/MS analysis.[7] By enabling the accurate measurement of GP-NPE, this methodology will aid researchers in elucidating the complex regulation of the N-acylethanolamine signaling system and its role in health and disease.
References
- 1. Oral Ultramicronized Palmitoylethanolamide: Plasma and Tissue Levels and Spinal Anti-hyperalgesic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes [mdpi.com]
- 4. N-palmitoyl-ethanolamine: Biochemistry and new therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-acylphosphatidylethanolamine, a Gut-Derived Circulating Factor Induced by Fat Ingestion, Inhibits Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a Widespread Palmitoylethanolamide Contamination in Standard Laboratory Glassware - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-HRMS Method for the Detection of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE)
Abstract
This application note details a robust and sensitive method for the detection and relative quantification of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE), a member of the N-acylphosphatidylethanolamine (NAPE) family of lipids, using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). NAPEs are important precursors to N-acylethanolamines (NAEs), a class of bioactive lipids involved in various physiological processes. This protocol provides a comprehensive workflow, from sample extraction from biological matrices to data acquisition and analysis, suitable for researchers in lipidomics, drug discovery, and biomedical research.
Introduction
This compound (GP-NPE) is a specific N-acylphosphatidylethanolamine (NAPE) where the N-acyl chain is palmitic acid. NAPEs are synthesized by the transfer of an acyl chain from a phospholipid to the head group of phosphatidylethanolamine (PE) by N-acyltransferase enzymes. The primary biological significance of NAPEs lies in their role as precursors to N-acylethanolamines (NAEs). The enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes NAPEs to produce NAEs and phosphatidic acid. The NAE derived from GP-NPE is Palmitoylethanolamide (PEA), an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties.
Given the biological importance of the NAPE-PLD pathway, accurate and sensitive detection of specific NAPEs like GP-NPE is crucial for understanding the regulation of NAE signaling in health and disease. UPLC-HRMS offers the necessary selectivity and sensitivity for the analysis of low-abundance lipids in complex biological samples. This method utilizes reversed-phase chromatography for the separation of GP-NPE from other lipid species and high-resolution mass spectrometry for its unambiguous identification and quantification.
Experimental Protocols
Sample Preparation: Lipid Extraction from Human Plasma
This protocol is optimized for the extraction of lipids, including GP-NPE, from human plasma.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Methanol (LC-MS grade), chilled at -20°C
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): N-palmitoyl-d4-phosphatidylethanolamine (d4-NPE) or other suitable deuterated NAPE.
-
Microcentrifuge tubes (1.5 mL, polypropylene)
-
Centrifuge capable of 4°C and >14,000 x g
-
Sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL polypropylene microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (e.g., 1 µg/mL d4-NPE in methanol) to each sample, blank, and quality control (QC) sample.
-
Add 200 µL of ice-cold methanol to precipitate proteins. Vortex vigorously for 30 seconds.
-
Add 750 µL of MTBE. Vortex for 1 minute.
-
Incubate the mixture for 30 minutes at room temperature on a shaker.
-
Add 150 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (approximately 700 µL) and transfer it to a new 1.5 mL tube. Be cautious not to disturb the interphase.
-
Dry the extracted lipids completely using a vacuum centrifuge or a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of Acetonitrile/Isopropanol (1:1, v/v). Vortex for 1 minute and transfer to an autosampler vial for UPLC-HRMS analysis.
UPLC-HRMS Method
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent reversed-phase column)
-
HRMS System: Thermo Scientific Q Exactive series, Sciex TripleTOF, or equivalent
UPLC Conditions:
| Parameter | Value |
| Column Temperature | 55°C |
| Autosampler Temp. | 10°C |
| Injection Volume | 5 µL |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 68 | 32 | Initial |
| 2.0 | 55 | 45 | 6 |
| 8.0 | 40 | 60 | 6 |
| 12.0 | 10 | 90 | 6 |
| 14.0 | 10 | 90 | 6 |
| 14.1 | 68 | 32 | 6 |
| 16.0 | 68 | 32 | 6 |
HRMS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Aux Gas Flow Rate | 10 (arbitrary units) |
| Capillary Temp. | 320°C |
| S-Lens RF Level | 50 |
| Mass Analyzer | Orbitrap |
| Full Scan Resolution | 70,000 |
| AGC Target | 3e6 |
| Max IT | 100 ms |
| Scan Range (m/z) | 200 - 1200 |
| dd-MS² (TopN) | 5 |
| dd-MS² Resolution | 17,500 |
| Collision Energy | Stepped NCE (20, 30, 40) |
Data Presentation
The following table summarizes the key mass spectrometry data for the identification of GP-NPE. Users should build their own experimental data tables for quantitative comparisons.
| Analyte | Formula | Theoretical m/z [M-H]⁻ | Expected Adducts [M+HCOO]⁻ | Key Diagnostic Fragments (from dd-MS²) |
| GP-NPE | C₃₉H₇₆NO₈P | 720.5236 | 766.5292 | m/z 255.2329 (Palmitic acid), m/z 140.0326 (Glycerophosphoethanolamine head group) |
| d4-NPE (IS) | C₃₉H₇₂D₄NO₈P | 724.5487 | 770.5543 | m/z 259.2579 (d4-Palmitic acid) |
Visualizations
Signaling Pathway of GP-NPE Metabolism
The following diagram illustrates the biosynthesis of Palmitoylethanolamide (PEA) from a generic phospholipid precursor via the formation of GP-NPE and subsequent hydrolysis by NAPE-PLD.
Caption: Biosynthesis and metabolism of GP-NPE to the bioactive lipid PEA.
Experimental Workflow Diagram
This diagram outlines the complete experimental workflow from sample collection to data analysis for the UPLC-HRMS detection of GP-NPE.
Caption: UPLC-HRMS workflow for GP-NPE detection in biological samples.
Application Note: A Robust Metabolomics Workflow for Profiling Glycerophospho-N-palmitoyl ethanolamine (GP-NPE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative profiling of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) in biological matrices. GP-NPE is a key metabolic precursor to Palmitoylethanolamide (PEA), an endogenous fatty acid amide with significant anti-inflammatory, analgesic, and neuroprotective properties.[1][2] Accurate quantification of GP-NPE is crucial for understanding the regulatory mechanisms of PEA biosynthesis and for the development of novel therapeutics targeting this pathway. This workflow employs a robust methodology combining liquid-liquid extraction, solid-phase extraction (SPE), and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound (GP-NPE) is a member of the N-acylphosphatidylethanolamine (NAPE) family of lipids.[3][4] Its primary biological significance lies in its role as a direct precursor to N-palmitoylethanolamide (PEA).[5][6] The biosynthesis and degradation of PEA are tightly regulated processes, and disruptions in this pathway are implicated in various pathological conditions related to inflammation and pain.[7] However, the analysis of NAPEs like GP-NPE is analytically challenging due to their low endogenous concentrations and the complexity of the biological matrices in which they are found.[3][4][8]
This application note details a validated workflow for the reliable extraction and quantification of GP-NPE, enabling researchers to investigate its role in health and disease.
GP-NPE Signaling and Biosynthetic Pathway
GP-NPE is an intermediate in the biosynthesis of PEA. The pathway begins with the N-acylation of a glycerophospholipid, phosphatidylethanolamine (PE), to form N-palmitoyl-phosphatidylethanolamine (NAPE). This NAPE molecule is then hydrolyzed by a specific phospholipase, N-acyl-phosphatidyl-ethanolamine-selective phospholipase D (NAPE-PLD), to yield PEA.[9][10] PEA signaling is terminated through enzymatic degradation by fatty acid amide hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA) into palmitic acid and ethanolamine.[9] Understanding this pathway is essential for interpreting quantitative data on GP-NPE levels.
Caption: Biosynthesis and degradation pathway of PEA from its precursors.
Metabolomics Workflow for GP-NPE Profiling
The overall workflow for GP-NPE analysis consists of four main stages: sample collection and preparation, chromatographic separation, mass spectrometric detection, and data analysis. A robust sample preparation strategy is critical to isolate the low-abundance GP-NPE from interfering matrix components.
Caption: High-level overview of the GP-NPE metabolomics workflow.
Detailed Experimental Protocols
Sample Preparation Protocol
This protocol is adapted from methodologies developed for the sensitive quantification of N-acylphosphatidylethanolamines from complex biological samples like brain tissue.[3][4]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A structurally similar, non-endogenous NAPE, if available.
-
Solid-Phase Extraction (SPE) Columns: Silica-based, 100 mg.
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., ~100 mg) in an appropriate volume of cold methanol. Spike the sample with the internal standard at this stage to account for extraction variability.
-
Liquid-Liquid Extraction (Modified Folch Method):
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of 2:1:0.8 (v/v/v) chloroform:methanol:water.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.[11]
-
Carefully collect the lower organic layer (chloroform phase), which contains the lipids.
-
Dry the collected organic phase completely under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition the silica SPE column by washing with 3 mL of methanol followed by 3 mL of chloroform.
-
Reconstitute the dried lipid extract in 1 mL of chloroform and load it onto the conditioned SPE column.
-
Wash the column with 3 mL of chloroform to elute neutral lipids and other interferences.
-
Elute the GP-NPE fraction with 4 mL of 25% methanol in chloroform.[12]
-
Dry the eluted fraction under a stream of nitrogen.
-
-
Final Reconstitution: Reconstitute the purified, dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Note on Pitfalls : Significant variability in analyte recovery can occur between different brands of SPE columns.[12][13] Furthermore, certain grades of chloroform may contain contaminants that interfere with analysis.[12][13] It is critical to validate the specific SPE columns and solvents used and report these details in publications.
LC-MS/MS Analysis Protocol
Analysis is performed using a reverse-phase HPLC system coupled to a tandem mass spectrometer.
4.2.1. Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 75 mm, 5 µm)[10] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% acetic acid[14][15] |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v)[14] |
| Flow Rate | 0.25 - 1.0 mL/min[10][16] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 85% A, gradient to 100% B over several minutes to elute lipids. |
4.2.2. Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][8] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Collision Gas | Argon |
| MRM Transitions | Specific precursor-to-product ion transitions must be optimized for GP-NPE and the chosen internal standard. The fragmentation of NAEs often produces a characteristic ion at m/z 62, corresponding to the ethanolamine head group.[14] |
Quantitative Data and Method Validation
Quantitative data should be generated by creating a calibration curve using a certified standard of GP-NPE. The following table summarizes typical method performance parameters based on a validated assay for NAPE species in rat brain tissue.[3][4][8]
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 10 pmol/g[4][8] |
| Linear Range | 10 - 2300 pmol/g[4][8] |
| Total NAPE Concentration (Rat Brain) | ~3 nmol/g[3][4][8] |
| Precision & Accuracy | Within 15-20% at all quality control levels |
| Extraction Recovery | > 85% |
Data Analysis Workflow
The data generated from the LC-MS/MS instrument requires several processing steps to yield meaningful quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. N-palmitoyl-ethanolamine: Biochemistry and new therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of N-acylphosphatidylethanolamine molecular species in rat brain using solid-phase extraction combined with reversed-phase chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Palmitoylethanolamine and Neuroinflammation: a Novel Therapeutic Strategy of Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proinflammatory Stimuli Control N-Acylphosphatidylethanolamine-Specific Phospholipase D Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
Application Notes and Protocols: Glycerophospho-N-palmitoyl ethanolamine (GP-pNAE) as a Biomarker in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophospho-N-palmitoyl ethanolamine (GP-pNAE), also known as N-palmitoyl-phosphatidylethanolamine (NAPE), is a naturally occurring phospholipid and a key metabolic precursor to the bioactive lipid amide, N-palmitoyl ethanolamine (PEA).[1] PEA is an endogenous fatty acid amide that plays a significant role in modulating pain and inflammation.[2] Emerging preclinical evidence suggests that GP-pNAE itself, as the upstream precursor, may serve as a valuable biomarker for assessing cellular stress, neuroinflammation, and the status of the endocannabinoid system in various disease models. These application notes provide an overview of the utility of GP-pNAE as a preclinical biomarker, supported by quantitative data and detailed experimental protocols.
Signaling Pathway and Biomarker Rationale
GP-pNAE is synthesized from phosphatidylethanolamine (PE) by the action of N-acyltransferases (NATs). It is then hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to produce PEA and phosphatidic acid. PEA exerts its biological effects through various targets, including peroxisome proliferator-activated receptor alpha (PPAR-α). The levels of GP-pNAE can reflect the activity of this biosynthetic pathway, which is often altered in response to cellular stress and inflammatory stimuli. Therefore, measuring GP-pNAE can provide a snapshot of the upstream regulation of the PEA signaling cascade, offering a sensitive and early indication of pathophysiological changes.
Biosynthesis of PEA from GP-pNAE and its downstream signaling.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data on GP-pNAE (N-palmitoyl-PE) levels from preclinical studies, demonstrating its modulation in different experimental models.
Table 1: GP-pNAE Levels in a Preclinical Model of Inflammation
| Cell Type | Condition | GP-pNAE Level (pmol/mg protein) | Fold Change | Reference |
| RAW264.7 Macrophages | Vehicle | 6.15 ± 0.86 | - | Solorzano et al., 2009[2] |
| RAW264.7 Macrophages | LPS (100 ng/ml, 6h) | 7.79 ± 0.20 | No significant change | Solorzano et al., 2009[2] |
Note: In this study, while the downstream product PEA was significantly decreased by LPS treatment, the precursor GP-pNAE (N-palmitoyl-PE) did not show a significant change, suggesting a primary effect on the NAPE-PLD enzyme activity rather than on GP-pNAE synthesis.
Table 2: Baseline GP-pNAE Levels in Mouse Brain
| Genotype | Brain Tissue | N-palmitoyl-PE Level (pmol/g) | Reference |
| Wild-Type | Whole Brain | ~150 | Simon and Cravatt, 2006 |
| NAPE-PLD Knockout | Whole Brain | ~250 | Simon and Cravatt, 2006 |
Note: The accumulation of the substrate (N-palmitoyl-PE) in NAPE-PLD knockout mice highlights the crucial role of this enzyme in its metabolism and demonstrates how measuring GP-pNAE can reflect enzymatic pathway integrity.
Experimental Protocols
Protocol 1: Quantification of GP-pNAE in Macrophages
This protocol is adapted from Solorzano et al., 2009.[2]
1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in appropriate media.
-
Treat cells with lipopolysaccharide (LPS) (100 ng/ml) or vehicle for the desired time (e.g., 6 hours).
2. Lipid Extraction:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Extract lipids using a modified Bligh-Dyer method with chloroform:methanol:water (2:1:1, v/v/v).
-
Collect the lower organic phase containing the lipids.
3. Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis:
-
LC System: Agilent 1100-LC system.
-
Column: Agilent Poroshell 300SB C-18 column (75 × 2.1 mm, 5 µm).
-
Mobile Phase: Gradient of methanol in water containing 5 mM ammonium acetate and 0.25% acetic acid (from 85% to 100% methanol in 4 minutes).
-
Flow Rate: 1.0 ml/min.
-
Column Temperature: 50°C.
-
MS System: Agilent Ion Trap XCT.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 4.5 kV.
-
Fragmentor Voltage: 120 V.
-
Detection: Monitor the specific precursor and product ions for N-palmitoyl-phosphatidylethanolamine.
Workflow for GP-pNAE quantification in cell culture samples.
Protocol 2: Analysis of N-acylphosphatidylethanolamines (NAPEs) in Brain Tissue
This protocol provides a general framework for the analysis of various NAPE species, including GP-pNAE, from brain tissue, based on lipidomics methodologies.
1. Tissue Homogenization:
-
Rapidly dissect and freeze brain tissue in liquid nitrogen.
-
Homogenize the frozen tissue in an appropriate solvent, typically a chloroform/methanol mixture, often with an added internal standard.
2. Lipid Extraction:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction and remove interfering substances.
3. Chromatographic Separation:
-
Employ reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the different NAPE molecular species.
4. Mass Spectrometric Detection:
-
Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in a positive electrospray ionization mode.
-
Use selected reaction monitoring (SRM) to specifically detect and quantify the different NAPE species based on their unique precursor and product ion pairs.
Applications in Drug Development
-
Target Engagement: For compounds designed to modulate NAPE-PLD or NATs, measuring changes in GP-pNAE levels can serve as a direct biomarker of target engagement in preclinical models. An accumulation of GP-pNAE would suggest inhibition of NAPE-PLD.
-
Pharmacodynamic Biomarker: In disease models where the PEA pathway is dysregulated (e.g., neuroinflammation, neuropathic pain), GP-pNAE levels can be monitored as a pharmacodynamic biomarker to assess the biological activity of a therapeutic intervention.
-
Disease Stratification: Baseline levels of GP-pNAE in animal models may correlate with disease severity or specific phenotypes, potentially allowing for stratification of animals in preclinical studies.
Conclusion
This compound (GP-pNAE) is emerging as a promising preclinical biomarker. Its position as the direct precursor to the important signaling molecule PEA makes it a sensitive indicator of the activity of the NAPE-PLD pathway. The detailed protocols provided here offer a starting point for researchers to incorporate the measurement of GP-pNAE into their preclinical studies, potentially providing valuable insights into disease mechanisms and the effects of novel therapeutics. Further research is warranted to fully elucidate the potential of GP-pNAE as a biomarker across a wider range of disease models.
References
- 1. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proinflammatory Stimuli Control N-Acylphosphatidylethanolamine-Specific Phospholipase D Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophospho-N-palmitoyl ethanolamine (GP-NPE), also known as GP-NPEA, is a glycerophospholipid that serves as a metabolic precursor to the bioactive lipid amide, Palmitoylethanolamide (PEA).[1][2][3] PEA is an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[4][5] The biosynthesis of PEA can occur through the hydrolysis of its direct phospholipid precursor, N-palmitoyl-phosphatidylethanolamine (NAPE), or via an alternative pathway involving the generation of GP-NPE as an intermediate.[1][6]
While the majority of in vivo research has focused on the pharmacological effects of PEA, recent metabolomic studies have highlighted alterations in endogenous GP-NPE levels in various animal models of disease. This suggests that GP-NPE itself may play a role in pathophysiology and could be a target for therapeutic intervention. These application notes provide an overview of animal models in which GP-NPE levels are altered and offer extrapolated protocols for studying its function.
Animal Models with Altered Endogenous GP-NPE Levels
Metabolomic analyses have identified significant changes in GP-NPE concentrations in several preclinical animal models, suggesting a potential role for this molecule in the underlying pathology of these conditions.
| Animal Model | Species | Condition | Tissue/Fluid Analyzed | Observed Change in GP-NPE | Reference |
| Chronic Unpredictable Mild Stress (CUMS) | Rat | Depression | Prefrontal Cortex | Decreased | [1][7][8] |
| Collagen-Induced Arthritis (CIA) | Rat | Arthritis | Intestine | Altered (Increased/Decreased) | [9] |
| Spontaneous Type 2 Diabetes Mellitus | Cynomolgus Monkey | Diabetes | Feces | Identified as a potential biomarker | [10] |
| Diet-Induced Obesity (with Quercetin) | Mouse | Obesity | Not Specified | Increased | [11][12] |
| Pentylenetetrazol (PTZ)-Induced Epilepsy (with Acorus tatarinowii Schott) | Rat | Epilepsy | Not Specified | Negatively correlated with Prevotellaceae | [13] |
Signaling Pathways and Experimental Workflow
The biosynthesis of PEA from its precursors can follow multiple pathways. The pathway involving GP-NPE is an alternative to the direct hydrolysis of N-acyl phosphatidylethanolamine (NAPE) by NAPE-PLD.
Caption: Biosynthesis of Palmitoylethanolamide (PEA) via the GP-NPE pathway.
A general workflow for investigating the in vivo function of exogenously administered GP-NPE would involve several key steps, from hypothesis generation based on observed endogenous changes to detailed behavioral and molecular analysis.
Caption: General experimental workflow for in vivo studies of GP-NPE.
Application Notes and Extrapolated Protocols
Due to the limited availability of studies on the direct administration of GP-NPE in animal models, the following protocols are extrapolated from research on its downstream metabolite, PEA. Researchers should consider these as starting points and perform dose-response studies to determine the optimal experimental conditions.
Animal Model: Chronic Unpredictable Mild Stress (CUMS) in Rats for Depression Research
-
Application Note: Metabolomic analysis of the prefrontal cortex in CUMS rats, a widely used model for depression, revealed decreased levels of GP-NPE.[1][7][8] This suggests a potential role for GP-NPE in the pathophysiology of depression. Administration of GP-NPE could be investigated for its potential to reverse depressive-like behaviors and associated neurochemical changes.
-
Extrapolated Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Housing: Individually housed with a 12-h light/dark cycle, with food and water ad libitum.
-
CUMS Procedure: For 4-8 weeks, expose rats to a variable sequence of mild stressors (e.g., food and water deprivation, cage tilt, soiled cage, overnight illumination, etc.).
-
GP-NPE Preparation: Dissolve GP-NPE in a suitable vehicle. Given its structure, a vehicle such as PBS (pH 7.2) with sonication is recommended.[2]
-
GP-NPE Administration (Extrapolated): Based on effective doses of PEA, a starting dose range of 10-50 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) once daily during the CUMS procedure could be tested.
-
Behavioral Testing:
-
Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.
-
Forced Swim Test (FST): To evaluate behavioral despair.
-
Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior.
-
-
Endpoint Analysis:
-
Collect brain tissue (prefrontal cortex, hippocampus) for analysis of GP-NPE and PEA levels via LC-MS/MS.
-
Measure levels of neurotransmitters (e.g., serotonin, dopamine) and inflammatory markers (e.g., cytokines).
-
-
Animal Model: Collagen-Induced Arthritis (CIA) in Rats for Arthritis Research
-
Application Note: Alterations in intestinal GP-NPE levels have been observed in rats with collagen-induced arthritis, suggesting a link between this glycerophospholipid, gut health, and systemic inflammation in arthritis.[9] Investigating the effects of GP-NPE administration could elucidate its role in modulating the immune response and protecting the intestinal barrier in this model.
-
Extrapolated Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Induction of Arthritis: Immunize rats with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given 7-21 days later.
-
GP-NPE Preparation: As described for the CUMS model.
-
GP-NPE Administration (Extrapolated): Initiate daily administration of GP-NPE (e.g., 10-50 mg/kg, i.p. or p.o.) either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis).
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor paw swelling, erythema, and joint mobility to calculate an arthritis score.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage, and bone erosion.
-
-
Endpoint Analysis:
-
Collect intestinal tissue to assess the integrity of the epithelial barrier (e.g., expression of tight junction proteins like ZO-1 and occludin).[9]
-
Measure systemic and local (joint) levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Analyze T-cell populations (e.g., CD3+, CD4+, CD8+) in intestinal lymphoid tissue.[9]
-
-
Considerations for In Vivo Studies with GP-NPE
-
Pharmacokinetics: The in vivo stability, absorption, distribution, metabolism, and excretion of GP-NPE are currently unknown. Pharmacokinetic studies are essential to determine its bioavailability and conversion rate to PEA.
-
Vehicle Selection: The solubility of GP-NPE should be carefully determined to select an appropriate vehicle for administration that ensures its stability and bioavailability.
-
Control Groups: Appropriate vehicle control groups are crucial in all experiments. Additionally, a positive control group treated with PEA could be included for comparison.
-
Mechanism of Action: Studies should aim to elucidate whether the observed effects of GP-NPE are due to the molecule itself or its conversion to PEA. This can be investigated by measuring the levels of both compounds in relevant tissues.
Conclusion
The study of GP-NPE in animal models is an emerging area of research with the potential to uncover new therapeutic avenues for a range of disorders. While direct experimental data on the in vivo administration of GP-NPE is currently lacking, the established roles of its metabolite, PEA, and the observed alterations of endogenous GP-NPE in disease models provide a strong rationale for further investigation. The extrapolated protocols and application notes provided here offer a framework for researchers to begin exploring the functional significance of this intriguing glycerophospholipid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Permeability dominates in vivo intestinal absorption of P-gp substrate with high solubility and high permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic regulation of the endocannabinoid system: implications for analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Deciphering the Metabolome under Stress: Insights from Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged administration of total glucosides of paeony improves intestinal immune imbalance and epithelial barrier damage in collagen-induced arthritis rats based on metabolomics-network pharmacology integrated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrative analysis of gut microbiota and fecal metabolites in cynomolgus monkeys with spontaneous type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Stable Isotope Labeling of Glycerophospho-N-palmitoyl ethanolamine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerophospho-N-palmitoyl ethanolamine (GP-NPEA) is a key intermediate in the biosynthesis of N-palmitoylethanolamine (PEA), an endogenous fatty acid amide with significant anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3] Understanding the metabolic flux through this pathway—from the membrane-bound precursor N-acylphosphatidylethanolamine (NAPE) to the bioactive mediator PEA—is crucial for developing therapeutics that target this system. Stable isotope labeling, coupled with mass spectrometry, provides a powerful tool to trace the metabolic fate of GP-NPEA in complex biological systems.
These application notes provide detailed protocols for the use of stable isotope-labeled GP-NPEA in metabolic studies, from the proposed synthesis of the labeled tracer to its administration and subsequent analysis.
Signaling and Metabolic Pathways
GP-NPEA is a central molecule in the biosynthesis of PEA. The pathway begins with the N-acylation of phosphatidylethanolamine (PE) to form N-palmitoyl-phosphatidylethanolamine (NAPE). NAPE can then be metabolized through multiple routes to yield PEA. One major pathway involves the sequential removal of the two fatty acids from the glycerol backbone of NAPE to form GP-NPEA, which is then cleaved by a phosphodiesterase to release PEA.[2][4] Once formed, PEA exerts its biological effects primarily through the activation of the nuclear receptor PPAR-α.[5] It is eventually degraded by the enzymes Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) into palmitic acid and ethanolamine.[3][5]
Experimental Protocols
Proposed Chemo-Enzymatic Synthesis of [¹³C₁₆]-GP-NPEA
Materials:
-
[¹³C₁₆]-Palmitic acid
-
Ethanolamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Glycerophosphocholine (GPC)
-
Phospholipase D (from Streptomyces chromofuscus)
-
Reaction buffer (e.g., Tris-HCl with CaCl₂)
Procedure:
-
Synthesis of [¹³C₁₆]-N-palmitoyl ethanolamine: a. Dissolve [¹³C₁₆]-Palmitic acid in anhydrous DCM. b. Add DCC and DMAP to the solution. c. Slowly add ethanolamine to the reaction mixture and stir at room temperature overnight. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove dicyclohexylurea. f. Purify the crude product by silica gel column chromatography to obtain [¹³C₁₆]-N-palmitoyl ethanolamine.
-
Enzymatic Synthesis of [¹³C₁₆]-GP-NPEA: a. Dissolve GPC and an excess of [¹³C₁₆]-N-palmitoyl ethanolamine in the reaction buffer. b. Add Phospholipase D to initiate the transphosphatidylation reaction. c. Incubate the reaction mixture at 37°C with gentle agitation. d. Monitor the formation of [¹³C₁₆]-GP-NPEA by LC-MS. e. Once the reaction reaches equilibrium, terminate it by adding EDTA and acidifying the mixture. f. Purify the [¹³C₁₆]-GP-NPEA using solid-phase extraction or preparative HPLC.
-
Validation: Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry and NMR spectroscopy.
In Vivo Administration and Sample Collection
Rationale: This protocol outlines a general procedure for administering the labeled GP-NPEA to laboratory animals to trace its metabolic fate in various tissues.
Materials:
-
[¹³C₁₆]-GP-NPEA
-
Vehicle (e.g., sterile corn oil or a solution with a suitable solubilizing agent like Tween 80)
-
Experimental animals (e.g., mice or rats)
-
Anesthesia and surgical tools
-
Liquid nitrogen
Procedure:
-
Prepare a sterile formulation of [¹³C₁₆]-GP-NPEA in the chosen vehicle at the desired concentration.
-
Administer the formulation to the animals via a suitable route (e.g., intraperitoneal injection, oral gavage).
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), euthanize a cohort of animals.
-
Rapidly dissect the tissues of interest (e.g., brain, liver, plasma).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
Store the samples at -80°C until lipid extraction.
Lipid Extraction from Tissues
Rationale: This protocol is based on the widely used Bligh-Dyer method for extracting lipids from biological samples.
Materials:
-
Frozen tissue samples
-
Internal standards (e.g., PEA-d4, and a suitable standard for GP-NPEA if available)
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue samples.
-
Add a solution of chloroform:methanol (1:2, v/v) containing the internal standards.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture thoroughly and centrifuge to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
LC-MS/MS Quantification of Labeled GP-NPEA and Metabolites
Rationale: This protocol provides a framework for the quantitative analysis of the labeled precursor and its metabolic products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to resolve the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| GP-NPEA (Proposed) | 454.6 | 142.1 | Based on the structure, fragmentation would likely yield the phosphoethanolamine head group. |
| [¹³C₁₆]-GP-NPEA (Proposed) | 470.6 | 142.1 | The label is on the acyl chain, so the head group fragment remains the same. |
| PEA | 300.3 | 62.1 | A commonly used and validated transition.[6] |
| [¹³C₁₆]-PEA | 316.3 | 62.1 | The label is on the acyl chain, so the ethanolamine fragment remains the same. |
| PEA-d4 (Internal Std) | 304.3 | 66.1 | Deuterated standard for PEA quantification.[6] |
Data Presentation
The following tables present illustrative data from a hypothetical metabolic study using [¹³C₁₆]-GP-NPEA in mice.
Table 1: Representative Concentrations of [¹³C₁₆]-GP-NPEA in Mouse Tissues Over Time (Concentrations in pmol/g tissue, mean ± SEM, n=5 per time point)
| Time (minutes) | Plasma | Liver | Brain |
| 15 | 150.2 ± 12.5 | 85.6 ± 7.8 | 10.1 ± 1.5 |
| 30 | 98.7 ± 9.1 | 110.3 ± 10.2 | 18.5 ± 2.1 |
| 60 | 45.3 ± 5.4 | 75.1 ± 6.9 | 12.3 ± 1.8 |
| 120 | 10.1 ± 2.1 | 30.8 ± 4.5 | 5.6 ± 0.9 |
Table 2: Representative Concentrations of the Metabolic Product [¹³C₁₆]-PEA in Mouse Tissues Over Time (Concentrations in pmol/g tissue, mean ± SEM, n=5 per time point)
| Time (minutes) | Plasma | Liver | Brain |
| 15 | 5.2 ± 0.8 | 15.4 ± 2.1 | 2.5 ± 0.4 |
| 30 | 12.8 ± 1.5 | 35.9 ± 4.3 | 8.9 ± 1.1 |
| 60 | 18.5 ± 2.2 | 42.1 ± 5.1 | 15.2 ± 1.9 |
| 120 | 8.1 ± 1.3 | 25.6 ± 3.8 | 9.8 ± 1.4 |
Experimental Workflow and Logic
The overall workflow for a metabolic study using stable isotope-labeled GP-NPEA involves several key stages, from the preparation of the labeled compound to the final data analysis and interpretation.
Conclusion
The use of stable isotope-labeled GP-NPEA is an invaluable technique for elucidating the dynamics of the PEA biosynthetic pathway. By tracing the conversion of the precursor to its bioactive product, researchers can gain insights into the regulation of this pathway in both physiological and pathological states. The protocols and data presented here provide a comprehensive guide for scientists and drug developers to design and execute metabolic studies targeting this important signaling system. While challenges remain in the synthesis and analysis of the labeled precursor itself, the methodologies outlined offer a robust framework for advancing our understanding of GP-NPEA metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. <i>N</i>-Acylethanolamine turnover | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An organelle-specific photoactivation and dual-isotope labeling strategy reveals phosphatidylethanolamine metabolic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analysis of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a member of the N-acylphosphatidylethanolamine (NAPE) family of lipids. NAPEs are important membrane phospholipids that serve as precursors to the N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide and the anti-inflammatory mediator N-palmitoylethanolamide (PEA).[1][2][3] The enzymatic hydrolysis of N-palmitoyl-phosphatidylethanolamine by enzymes like NAPE-selective phospholipase D (NAPE-PLD) yields PEA.[2][3] Given their role in numerous physiological and pathological processes, including inflammation, pain, and neuroprotection, the accurate quantification and analysis of NAPEs like GP-NPE are critical in metabolomics and drug development.[4][5]
These application notes provide an overview of the software, experimental protocols, and data analysis workflows for the study of GP-NPE and related lipids using liquid chromatography-mass spectrometry (LC-MS).
Software for Lipidomics Data Analysis
The analysis of complex lipidomics data generated from LC-MS experiments requires specialized software. These tools assist in processing raw data, identifying lipid species, performing quantification, and conducting statistical analysis. Below is a summary of software suitable for analyzing GP-NPE data.
| Software Category | Software Name | Key Features for GP-NPE Analysis |
| Vendor-Specific | Thermo Scientific™ LipidSearch™ | Provides automated identification and relative quantitation of lipids from LC-MS/MS data. Contains a comprehensive database of lipid species and their predicted fragment ions.[6] |
| Agilent MassHunter & Mass Profiler Pro | Supports LC/MS-based lipidomics workflows, including data mining, statistical analysis, and mapping results onto biological pathways for enhanced visualization.[7] | |
| Bruker MetaboScape® | An all-in-one suite for discovery metabolomics and lipidomics, featuring feature detection, statistical analysis, and CCS-enabled compound identification workflows.[8] | |
| Open-Source / Third-Party | MS-DIAL | An integrated pipeline for lipid identification and quantification from untargeted lipidomics datasets.[9] |
| MZmine | Provides a toolbox for mass spectrometry data processing, including feature detection, alignment, and identification.[9] | |
| LipidMatch | Offers confident lipid annotations and an in-depth interface for validating results and discovering new lipid species from LC-HRMS/MS data.[10] | |
| SimLipid | Processes LC-MS and MS/MS data for peak detection, deconvolution, and lipid identification using precursor and product ion data. It also supports comparative and quantitative analysis.[11] |
Experimental Protocol: Quantification of NAPEs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of GP-NPE and other NAPEs from biological matrices such as tissues or cells.
2.1. Materials and Reagents
-
Biological sample (e.g., brain tissue, cell pellet)
-
Internal Standard (e.g., N-17:0 di16:0 PE)[12]
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Solid Phase Extraction (SPE) columns (Silica)
-
Hexane, Ethyl Ether, Acetic Acid
2.2. Lipid Extraction and Purification
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Internal Standard Addition: Add a known amount of an appropriate NAPE internal standard to the homogenate for accurate quantification.[12]
-
Lipid Extraction (Folch Method): Perform a liquid-liquid extraction by adding chloroform and methanol to the sample (typically in a 2:1 v/v ratio with the aqueous sample). Vortex thoroughly and centrifuge to separate the phases.
-
Phase Separation: Collect the lower organic phase containing the lipids.
-
Purification by SPE: To reduce ion suppression, separate polar lipids like NAPEs from neutral lipids.[12]
-
Sample Preparation for MS: Evaporate the solvent from the polar lipid fraction under a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for LC-MS analysis, such as a chloroform/methanol/ammonium acetate solution.[12]
2.3. LC-MS/MS Analysis
-
LC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for optimal separation.[13]
-
Column: A column suitable for lipid separation, such as a C18 for reversed-phase or a HILIC/normal-phase column.
-
Mobile Phase A: Water/Methanol with 10 mM ammonium acetate.[13]
-
Mobile Phase B: Acetonitrile/Isopropanol with 10 mM ammonium acetate.[13]
-
Gradient: A gradient from a higher polarity to a lower polarity mobile phase composition is used to elute lipids.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[12][13]
-
Ionization Mode: Positive ion mode is typically used, as NAPEs form ammonium adducts ([M+NH₄]⁺).[12]
-
Scan Mode: Use a data-dependent acquisition (DDA) or targeted (Multiple Reaction Monitoring, MRM) method to identify and quantify specific NAPE species. Fragmentation of NAPEs often results in a neutral loss of the head group, leaving a charged diacylglycerol fragment that can be used for identification.[12]
Data Analysis and Visualization
3.1. Data Processing Workflow The computational workflow for processing raw LC-MS data to obtain meaningful biological information is a multi-step process. It involves peak detection, alignment across samples, identification of lipids, and statistical analysis to identify significant changes between experimental groups.
3.2. Biosynthesis Pathway of N-palmitoylethanolamide (PEA) GP-NPE is a precursor for PEA. Several enzymatic pathways have been identified for the biosynthesis of NAEs from NAPEs. The canonical pathway involves direct hydrolysis by NAPE-PLD, but alternative routes exist, providing complexity and regulatory control over NAE production.[1][2]
Quantitative Data Summary
The levels of NAEs, including PEA, can vary significantly between different tissues and under different physiological or pathological conditions. Endogenous concentrations are typically low but can increase dramatically during disease states.[4][14] The following table summarizes representative concentrations of PEA found in various biological matrices.
| Biological Matrix | Species | Condition | PEA Concentration | Reference |
| Human Plasma | Human | Basal | ~2 pmol/mL | [4] |
| Rat Brain | Rat | Basal | ~15-50 pmol/g | [2][4] |
| Rat Adipose Tissue | Rat | Basal | ~20-30 pmol/g | [4] |
| J774A.1 Macrophages | Mouse | LPS-stimulated | Significant Increase | |
| Human Cerebrospinal Fluid | Human | Neuropathic Pain | Elevated vs. Control | [15] (Implied) |
References
- 1. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accurateclinic.com [accurateclinic.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-palmitoyl-ethanolamine: Biochemistry and new therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LipidSearch Software | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Metabolomics and Lipidomics Software | Bruker [bruker.com]
- 9. Guiding the choice of informatics software and tools for lipidomics biomedical research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Lipid Workflow: LC MS and LC- MS/MS High Throughput Data Processing [premierbiosoft.com]
- 12. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of palmitoylethanolamide and other N-acylethanolamines during physiological and pathological conditions. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving "Glycerophospho-N-palmitoyl ethanolamine" Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the detection and quantification of this low-abundance, yet biologically significant, lipid.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GP-NPE) and why can its analysis be challenging?
A1: this compound (also known as N-palmitoyl-phosphatidylethanolamine) is a triacylated phospholipid. It serves as a key precursor in the biosynthesis of N-palmitoylethanolamine (PEA), an endogenous fatty acid amide with important anti-inflammatory, analgesic, and neuroprotective properties. The analytical challenges stem from its very low concentrations in biological tissues and the presence of a vast excess of other, more abundant lipid species that can cause ion suppression.[1] Furthermore, its structure makes it susceptible to in-source fragmentation during electrospray ionization (ESI), which can complicate spectra and reduce the signal intensity of the intact molecule.[2][3]
Q2: Which ionization mode, positive or negative, is optimal for GP-NPE analysis?
A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of N-acylphosphatidylethanolamines (NAPEs) like GP-NPE, and the choice often depends on the specific goals of the analysis.
-
Positive Ion Mode (+ESI): This mode is highly effective for identifying the N-acyl chain. Specific selected reaction monitoring (SRM) transitions in positive mode can uniquely identify both the N-acyl chain and the phosphatidylethanolamine backbone, which is crucial for unambiguous quantification of different NAPE species.[1]
-
Negative Ion Mode (-ESI): This mode is also commonly used and is particularly sensitive for phospholipids in general.[4] However, without careful optimization, it can be more prone to in-source fragmentation where abundant lipids like phosphatidylcholines (PCs) can generate fragments that are isobaric with phosphatidylethanolamines (PEs), potentially complicating the spectrum.[3]
For robust quantification and structural confirmation, a strategy utilizing both modes or focusing on the specific fragmentation patterns in positive mode is often recommended.[1]
Q3: What are the most critical parameters to optimize for improving GP-NPE signal intensity?
A3: The most critical parameters can be grouped into two categories:
-
ESI Source Parameters: These have a direct and significant impact on ionization efficiency and signal stability. Key parameters to optimize include the IonSpray (capillary) voltage, source temperature, ion source gas flows (nebulizer and auxiliary/sheath gas), and curtain gas flow.[4] Optimization of the S-lens RF level has also been shown to dramatically improve ion transmission and signal intensity for phospholipids.[2]
-
Mobile Phase Composition: The choice of solvents and additives is crucial. Reversed-phase chromatography typically uses gradients of acetonitrile and/or methanol in water.[5] The addition of modifiers like ammonium formate or ammonium acetate is essential for promoting the formation of specific adducts (e.g., [M+NH₄]⁺) and improving signal intensity.[6]
Troubleshooting Guide
Problem 1: Low Signal-to-Noise (S/N) Ratio for GP-NPE Peak
-
Potential Cause 1: Sub-optimal ESI Source Parameters
-
Explanation: Default instrument settings are rarely optimal for low-abundance analytes. Parameters like spray voltage, gas flows, and source temperature directly influence droplet formation, desolvation, and ion sampling, all of which are critical for maximizing signal.
-
Solution: Systematically optimize key source parameters. A 3-fold improvement in signal intensity has been demonstrated by moving from default to optimized settings.[2] Use a standard solution of a similar phospholipid to tune parameters such as capillary voltage, nebulizer gas pressure, drying gas flow and temperature, and fragmentor/cone voltage. Refer to the tables below for starting points.
-
-
Potential Cause 2: In-Source Fragmentation (ISF)
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Explanation: GP-NPE can fragment within the ESI source, breaking apart before it reaches the mass analyzer. This not only reduces the signal of the intact parent ion but also increases baseline noise with fragment ions that can be mistaken for other molecules.[2][3] For instance, in negative ion mode, abundant phosphatidylcholines (PCs) can fragment to produce ions with the same mass as phosphatidylethanolamines (PEs).[3]
-
Solution: Reduce the energy in the ESI source. Lower the cone voltage (or fragmentor voltage) and declustering potential. While some voltage is needed to prevent ion clustering, excessive levels will promote fragmentation. A careful balance is required to maximize the parent ion signal while minimizing fragmentation.
-
-
Potential Cause 3: Inefficient Mobile Phase Composition
-
Explanation: The mobile phase must facilitate both good chromatographic separation and efficient ionization. The absence of an appropriate additive (like ammonium formate) can lead to poor ionization of neutral lipids.[7]
-
Solution: Ensure the mobile phase contains a suitable additive. For positive mode analysis, 10 mM ammonium formate with 0.1% formic acid is a common choice. For negative mode, 10 mM ammonium acetate can be used.[6] The organic solvent composition also matters; methanol and acetonitrile have different properties, and the optimal choice may depend on the specific lipid and chromatographic column.[5]
-
Problem 2: No GP-NPE Signal Detected
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Potential Cause 1: Analyte Concentration Below Detection Limit
-
Explanation: GP-NPE is naturally present at very low levels.[1] The amount in the sample may simply be too low for the instrument's current sensitivity.
-
Solution: Increase the amount of sample injected or concentrate the sample extract. Ensure the extraction protocol is optimized for NAPE recovery. A solid-phase extraction (SPE) step can be used to enrich NAPEs and remove interfering compounds.[1]
-
-
Potential Cause 2: Contamination and Severe Ion Suppression
-
Explanation: Co-eluting compounds from the sample matrix can compete with GP-NPE for ionization, suppressing its signal. Additionally, contamination from lab materials can introduce interfering signals. Notably, N-palmitoylethanolamine (PEA), the product of GP-NPE hydrolysis, has been identified as a widespread contaminant in standard laboratory glassware like Pasteur pipettes.
-
Solution: Improve sample cleanup using SPE or liquid-liquid extraction.[1] Enhance chromatographic separation to move the GP-NPE peak away from highly abundant, co-eluting lipids. To address contamination, pre-rinse all glassware with the extraction solvent. Analyze a "process blank" (a sample with no biological material that has been taken through the entire extraction procedure) to check for contaminants.
-
-
Potential Cause 3: General LC-MS System Failure
-
Explanation: A complete signal loss can indicate a fundamental issue with the LC or MS system.
-
Solution: Perform a systematic check. First, confirm the MS is functional by infusing a known standard directly. If the MS is working, check the LC system. Ensure pumps are primed and delivering the correct flow rate and mobile phase composition. Check for leaks or blockages in the system, and inspect the ESI spray for stability.
-
Problem 3: Poor Chromatographic Peak Shape (Tailing, Splitting)
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Potential Cause 1: Incompatible Mobile Phase or Gradient
-
Explanation: Acidic phospholipids can exhibit poor peak shape if the mobile phase pH is not controlled. While GP-NPE is neutral, interactions with the stationary phase can still be affected by the overall mobile phase properties.
-
Solution: Adjust the mobile phase additives. The use of formic acid or acetic acid can improve peak shape for many lipids. Optimize the gradient elution to ensure it is not too steep, allowing for proper partitioning of the analyte on the column. An isocratic hold at the beginning of the gradient can help focus the analytes on the column before separation.[2]
-
-
Potential Cause 2: Column Issues
-
Explanation: The analytical column may be overloaded, contaminated, or degraded.
-
Solution: Dilute the sample to avoid overloading. If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced. Ensure that the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Quantitative Data Summary: Impact of MS Parameters on Phospholipid Signal
While a universal optimization table is instrument-dependent, the following tables summarize published findings on the impact of key parameters and provide an example of an optimized method for closely related phospholipids.
Table 1: Effect of ESI Source Parameter Optimization on Phospholipid Signal Intensity
| Parameter | Default Setting | Optimized Setting | Observed Effect on Signal | Reference |
|---|---|---|---|---|
| Overall Source Settings | Instrument Default | Systematically Tuned | Up to 3-fold increase in signal intensity. | [2] |
| S-lens RF Level | 50 | 70 | Massively improved ion transmission and signal intensity for phospholipids. | [2] |
| Auxiliary Gas Flow | 5 | 10 - 15 | Improved peak shape and signal stability. | [2] |
| Mobile Phase Additive | None | 10 mM Ammonium Formate / 0.1% Formic Acid (+ESI) | Essential for efficient ionization and adduct formation of neutral lipids. | [6] |
| Mobile Phase Additive | None | 10 mM Ammonium Acetate (-ESI) | Promotes efficient deprotonation and adduct formation in negative mode. |[6] |
Table 2: Example of Optimized ESI Source Parameters for Phosphatidylethanolamine (PE) Analysis on a SCIEX QTRAP 5500
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative |
| IonSpray Voltage | -4500 V |
| Temperature | 500 °C |
| Curtain Gas (CUR) | 30 psi |
| Ion Source Gas 1 (GS1) | 40 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Collision Gas (CAD) | Medium |
| Entrance Potential (EP) | -10 V |
Data derived from a published method for PE species analysis.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for GP-NPE Enrichment
This protocol is designed to enrich NAPEs from a complex lipid extract.
-
Column Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of chloroform.
-
Sample Loading: Dissolve the dried lipid extract in a minimal volume of chloroform (~200 µL) and load it onto the conditioned SPE column.
-
Wash Step (Elute Neutral Lipids): Wash the column with 10 mL of a chloroform:methanol (98:2, v/v) mixture to elute less polar lipids, such as cholesterol esters and triglycerides. Discard this fraction.
-
Elution of GP-NPE: Elute the NAPE fraction, including GP-NPE, with 10 mL of chloroform:methanol (80:20, v/v).
-
Drying and Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen. Reconstitute the sample in a small, known volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: Detailed LC-MS/MS Method for GP-NPE Quantification
This method is based on typical conditions used for NAPE and PE analysis.
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[4]
-
Mobile Phase A: 60:40 Acetonitrile:Water (v/v) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 15 2.0 30 2.5 48 11.0 82 11.5 99 12.0 99 12.1 15 15.0 15 (Re-equilibration) This gradient is an example and should be optimized for your specific system and separation needs.[6]
-
MS System: Triple quadrupole or high-resolution mass spectrometer with ESI source.
-
Ionization Mode: Positive (+ESI)
-
MS Method: Selected Reaction Monitoring (SRM). For GP-NPE (assuming a common diacyl structure like 16:0/18:1), the precursor ion would be the ammonium adduct [M+NH₄]⁺. The product ions would correspond to the neutral loss of the phosphatidylethanolamine head group and fragments related to the N-palmitoyl chain. Specific transitions must be determined by infusing a standard.
Visualizations
Caption: Experimental workflow for GP-NPE analysis.
Caption: GP-NPE biosynthesis of PEA and downstream signaling.
References
- 1. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Glycerophospho-N-palmitoyl ethanolamine (GP-pNAE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Glycerophospho-N-palmitoyl ethanolamine (GP-pNAE) and similar N-acylphosphatidylethanolamines (NAPEs).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GP-pNAE) and why is its quantification important?
This compound (GP-pNAE) is a glycerophospholipid that serves as a metabolic precursor to N-palmitoylethanolamine (PEA).[1][2] PEA is an endogenous fatty acid amide with well-documented anti-inflammatory and analgesic properties.[1][2] Accurate quantification of GP-pNAE is crucial for understanding the biosynthesis of PEA and its role in various physiological and pathological processes.
Q2: What are matrix effects and how do they affect GP-pNAE quantification?
Matrix effects are a common challenge in liquid chromatography-mass spectrometry (LC-MS) analysis. They refer to the suppression or enhancement of the analyte's signal (in this case, GP-pNAE) due to the presence of co-eluting molecules from the biological matrix (e.g., plasma, tissue homogenate).[3][4] Phospholipids, which are abundant in biological samples, are major contributors to matrix effects in lipidomics.[1] This interference can lead to inaccurate and imprecise quantification of GP-pNAE.
Q3: How can I minimize matrix effects in my GP-pNAE analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: The primary approach is to remove interfering matrix components before LC-MS analysis. Common techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Optimizing the LC method to separate GP-pNAE from co-eluting matrix components can significantly reduce interference.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that closely mimics the behavior of GP-pNAE can compensate for matrix effects.
Troubleshooting Guide
Issue: Poor sensitivity or no detectable GP-pNAE peak.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation protocol. For complex matrices like plasma or tissue, a simple protein precipitation may not be sufficient. Consider optimizing your LLE or SPE method. |
| Ion Suppression | This is a significant matrix effect where co-eluting compounds inhibit the ionization of GP-pNAE in the MS source. To diagnose this, perform a post-column infusion experiment. To resolve, improve your sample cleanup, adjust your chromatography to separate GP-pNAE from the suppression zone, or try a different ionization source if available (e.g., APCI instead of ESI).[5][6][7] |
| Suboptimal MS Parameters | Ensure your mass spectrometer is tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for GP-pNAE. |
| Analyte Degradation | GP-pNAE can be susceptible to degradation. Ensure samples are processed promptly and stored at low temperatures (-80°C). Use antioxidants like butylated hydroxytoluene (BHT) during extraction if necessary. |
Issue: High variability in quantitative results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure your sample preparation workflow is consistent across all samples. Automation can help reduce variability. |
| Matrix Effects Varying Between Samples | Different biological samples can have varying compositions, leading to different matrix effects. The use of a suitable internal standard is crucial to normalize for this variability. |
| Carryover | Analyte from a high-concentration sample may carry over to the next injection, affecting the quantification of a subsequent low-concentration sample. Optimize your LC method's wash steps and injection port cleaning. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects and achieving accurate quantification. Below is a summary of the expected performance of different techniques for the analysis of glycerophospholipids like GP-pNAE.
| Sample Preparation Technique | Principle | Analyte Recovery | Matrix Effect Removal | Throughput | Recommendation for GP-pNAE |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile). | Moderate to High | Low (Does not effectively remove phospholipids)[1] | High | Suitable for initial screening but may require further cleanup due to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | GP-pNAE is partitioned into an organic solvent phase, leaving polar interferences in the aqueous phase. | High | Moderate to High (Effective at removing salts and some polar lipids) | Moderate | A robust method for removing a significant portion of interfering compounds. |
| Solid-Phase Extraction (SPE) | GP-pNAE is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | High | High (Can be highly selective for removing specific classes of interferences)[1] | Low to Moderate | Recommended for achieving the cleanest extracts and minimizing matrix effects, especially for complex matrices. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for GP-pNAE from Plasma
This protocol is based on the widely used Folch or Bligh & Dyer methods for lipid extraction.
-
Sample Preparation: To 100 µL of plasma, add an appropriate amount of a suitable internal standard (e.g., a deuterated NAPE).
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for GP-pNAE from Tissue Homogenate
This protocol provides a more rigorous cleanup to remove interfering substances.
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Lipid Extraction: Perform an initial lipid extraction of the homogenate using the LLE protocol described above (Protocol 1, steps 1-5).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.
-
Sample Loading: Reconstitute the dried lipid extract from the LLE in a small volume of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the GP-pNAE and other lipids with 3 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Signaling Pathway of GP-pNAE Metabolism
Caption: Biosynthesis and degradation pathway of GP-pNAE.
Experimental Workflow for GP-pNAE Quantification
Caption: A typical workflow for GP-pNAE quantification.
Logical Relationship for Troubleshooting Ion Suppression
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Chromatography of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing issues during the chromatographic analysis of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GP-NPE) and what are its key chemical properties relevant to chromatography?
This compound (GP-NPE) is a glycerophospholipid.[1][2][][4][5] From a chromatographic perspective, its structure presents a unique challenge. It possesses a zwitterionic headgroup, meaning it has both a negatively charged phosphate group and a positively charged amine at physiological pH, and a long, nonpolar palmitoyl acyl chain, making it lipophilic. This dual nature can lead to complex interactions with the stationary phase, often resulting in peak tailing.
Q2: My GP-NPE peak is tailing in reversed-phase chromatography. What are the most likely causes?
Peak tailing for a zwitterionic and lipophilic molecule like GP-NPE in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase.[6][7] The most common culprits include:
-
Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated and become negatively charged.[7][8] The positively charged amine group of GP-NPE can then interact with these ionized silanels via ion exchange, leading to a secondary retention mechanism that causes peak tailing.[7][8]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the GP-NPE molecule and the residual silanol groups.[9] If the pH is not optimized, these interactions are exacerbated.
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[10][11]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.
-
Extra-column Effects: Peak broadening and tailing can also be caused by issues outside of the column, such as excessive tubing length, poorly made connections, or a large detector cell volume.[10][12][13][14]
Q3: How can I reduce or eliminate peak tailing for GP-NPE?
Addressing peak tailing for GP-NPE involves a systematic approach to minimize secondary interactions and optimize chromatographic conditions. Here are key strategies:
-
Column Selection:
-
Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly lower concentration of free silanol groups, which greatly reduces the potential for secondary interactions.[7][15][16] Double end-capping can be even more effective.[15]
-
Consider Alternative Stationary Phases: For challenging separations, polar-embedded or polar-endcapped phases can offer alternative selectivity and improved peak shape for polar analytes.[9]
-
-
Mobile Phase Optimization:
-
Adjust pH: Operating at a low pH (around 2.5-3.0) will protonate the silanol groups, minimizing their ability to interact with the positively charged amine of GP-NPE.[8][11]
-
Use Mobile Phase Additives: Incorporating a small concentration of an acidic modifier like formic acid or a competing base like triethylamine (TEA) can significantly improve peak shape. Formic acid helps to keep the silanols protonated, while TEA acts as a "silanol suppressor" by competing for the active sites.[8] Ammonium salts like ammonium acetate or ammonium formate can also be effective.[17][18]
-
-
Instrumental and Methodological Adjustments:
-
Reduce Extra-column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[10] Ensure all fittings are properly made to avoid dead volume.[13]
-
Optimize Injection: Avoid overloading the column by reducing the injection volume or sample concentration.[11] The sample solvent should ideally be weaker than or of similar strength to the initial mobile phase.[9]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and prolong its life, thereby maintaining good peak shape.[11][19]
-
Troubleshooting Guide
If you are experiencing peak tailing with GP-NPE, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment
-
Observe the Chromatogram: Does only the GP-NPE peak tail, or do all peaks show tailing?
-
All peaks tail: This often points to a system-level issue like a blocked column frit, a void in the column packing, or significant extra-column volume.[20]
-
Only GP-NPE (or other polar/basic analytes) tails: This strongly suggests a chemical interaction between the analyte and the stationary phase.
-
-
Review Method Parameters: Check the column type, mobile phase composition and pH, and injection volume.
Step 2: Systematic Troubleshooting
Use the following flowchart to diagnose and resolve the issue.
Caption: Troubleshooting workflow for GP-NPE peak tailing.
Quantitative Data Summary
The following table provides recommended starting concentrations for mobile phase additives to improve the peak shape of zwitterionic and basic compounds like GP-NPE.
| Mobile Phase Additive | Recommended Concentration | Mode of Action | LC-MS Compatibility |
| Formic Acid | 0.05 - 0.1% | Protonates silanol groups | Excellent |
| Acetic Acid | 0.05 - 0.1% | Protonates silanol groups | Good |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Strong ion-pairing agent, protonates silanols | Can cause ion suppression |
| Ammonium Formate | 5 - 10 mM | Buffers pH, provides counter-ions | Excellent |
| Ammonium Acetate | 5 - 10 mM | Buffers pH, provides counter-ions | Good |
| Triethylamine (TEA) | 0.05 - 0.1% (approx. 5 mM) | Competing base (silanol suppressor) | Poor (ion suppression) |
Experimental Protocols
While a specific validated method for GP-NPE was not found in the literature, the following hypothetical protocol is based on established methods for the analysis of similar N-acyl phosphatidylethanolamines and phospholipids.[21][22][23][24]
Hypothetical Reversed-Phase HPLC-MS Method for GP-NPE Analysis
-
Objective: To achieve a symmetric peak shape for the quantification of GP-NPE.
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump and autosampler.
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Detection: Selected Reaction Monitoring (SRM) for the specific precursor-to-product ion transition of GP-NPE.
-
Visualizations
Analyte-Stationary Phase Interaction
The following diagram illustrates the secondary interaction mechanism responsible for peak tailing of zwitterionic compounds like GP-NPE on a standard silica-based stationary phase.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS#:100575-09-5 | Chemsrc [chemsrc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. mastelf.com [mastelf.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lctsbible.com [lctsbible.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromtech.com [chromtech.com]
- 16. youtube.com [youtube.com]
- 17. zeptometrix.com [zeptometrix.com]
- 18. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) Lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the lipidomic analysis of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) and related N-acyl phosphatidylethanolamines (NAPEs).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in GP-NPE lipidomics?
A1: Contamination in lipidomics studies can arise from various sources, broadly categorized as:
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Solvents and Reagents: High-purity solvents like methanol and isopropanol can contain contaminants such as alkylated amines which can form adducts with lipids of interest.[1] Buffers and other reagents can also introduce impurities.
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Labware and Consumables: Plasticware, including microcentrifuge tubes, pipette tips, and containers, are a significant source of leachable compounds like plasticizers (e.g., phthalates), antioxidants, and slip agents.[2][3] Even different brands of the same plastic type can introduce vastly different contaminant profiles.[2]
-
Environmental and Handling: The laboratory environment can introduce contaminants such as keratin from dust and personnel, as well as volatile organic compounds from personal care products.[3][4] Improper handling can lead to cross-contamination between samples.
-
Sample-Related: The biological matrix itself can contain high concentrations of other lipids or molecules that can interfere with the analysis of GP-NPE, leading to ion suppression.[4]
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Instrumentation: The LC-MS system can be a source of contamination through carryover from previous samples, pump seal degradation, and mobile phase line impurities.
Q2: I am seeing unexpected peaks in my mass spectrometry data. How can I determine if they are contaminants?
A2: To determine if unexpected peaks are contaminants, you can take the following steps:
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Analyze a Blank Sample: Prepare and run a "blank" sample that goes through the entire extraction and analysis procedure but does not contain the biological specimen.[5] Peaks that appear in the blank are likely contaminants from solvents, labware, or the procedure itself.
-
Check Common Contaminant Databases: Compare the m/z values of the unknown peaks against common laboratory contaminant databases. Many instrument software packages have built-in or optional libraries for this purpose.
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Tandem MS (MS/MS) Analysis: Perform MS/MS on the unknown peaks. Many common contaminants, such as plasticizers, have characteristic fragmentation patterns. Contaminant adducts from mobile phase impurities may not yield structural information about the lipid, but instead produce a strong ion of the adducted species.[1]
-
Review Your Procedure: Carefully review every step of your experimental protocol, paying close attention to all materials that came into contact with your sample.
Q3: Can my choice of plasticware significantly impact my results?
A3: Absolutely. Polypropylene microcentrifuge tubes, a common choice in labs, can introduce hundreds of contaminant features.[2] These contaminants can interfere with your analysis in several ways:
-
Direct Overlap: The m/z of a contaminant can be mistaken for an endogenous lipid.
-
Ion Suppression: Co-eluting contaminants can suppress the ionization of low-abundance lipids like GP-NPE, leading to inaccurate quantification or even false negatives.[2]
-
Introduction of Structurally Similar Molecules: Some plastic additives are structurally similar to endogenous lipids, such as fatty acids and primary amides, which can compromise both identification and quantification.[2]
It is highly recommended to test different brands of plasticware for their contaminant profiles or use glass labware whenever possible, ensuring it is properly cleaned.
Troubleshooting Guides
Issue 1: High Background Noise and Numerous Unidentified Peaks in Blanks
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents | Purchase the highest grade solvents (e.g., LC-MS grade) from reputable vendors.Test different batches or vendors, as contaminant levels can vary significantly.[1]Filter all solvents before use with a compatible filter material. |
| Leaching from Plasticware | Switch to amber glass autosampler vials and containers where possible.If plasticware is necessary, use polypropylene (PP) or polyethylene (PE) instead of polyvinyl chloride (PVC).[6]Pre-rinse all plasticware with a high-purity solvent used in your extraction to remove surface contaminants.Run extraction blanks with your chosen plasticware to assess the level of leaching. |
| Contaminated Water Source | Use high-purity water (e.g., Milli-Q or equivalent) for all aqueous solutions and mobile phases.Be aware that even high-purity water systems can be a source of plastic particle contamination.[7] |
| Dirty Glassware | Avoid washing glassware with detergents, as they can be a major source of contamination.[3]If glassware requires washing, rinse thoroughly with hot water followed by an organic solvent like isopropanol or methanol.[3] |
Issue 2: Poor Reproducibility and Inconsistent Quantification of GP-NPE
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Ion Suppression | Improve chromatographic separation to ensure GP-NPE does not co-elute with high-abundance lipids or contaminants.Perform a dilution series of your sample to see if the signal for GP-NPE increases non-linearly, which can indicate suppression.Review your sample preparation to see if high-abundance interfering lipids can be selectively removed. |
| Sample Carryover | Implement rigorous wash steps between sample injections on the LC-MS system. Use a strong solvent mixture (e.g., isopropanol/methanol) to clean the injector and column.Inject a blank sample after a high-concentration sample to check for carryover. |
| Inconsistent Extraction Efficiency | Ensure precise and consistent execution of the lipid extraction protocol for all samples.Use an appropriate internal standard that is structurally similar to GP-NPE to normalize for variations in extraction and ionization. |
| Degradation of GP-NPE | Process samples as quickly as possible and store them at -80°C to minimize enzymatic or chemical degradation.[8]When inactivating endogenous phospholipases before extraction, consider methods like using hot isopropanol.[9] |
Data Summary of Common Contaminants
The following table summarizes common contaminants encountered in lipidomics, their typical masses, and their likely sources.
| Contaminant Class | Example Compound | Monoisotopic Mass [M+H]+ | Common Sources |
| Plasticizers | Dibutyl phthalate (DBP) | 279.1596 | Plastic labware (PVC, PP), tubing, vial caps.[4] |
| Di(2-ethylhexyl) phthalate (DEHP) | 391.2848 | Ubiquitous in plastic materials, especially PVC.[6] | |
| n-butyl benzenesulfonamide | 214.0902 | Plasticizer.[4] | |
| Slip Agents | Erucamide | 338.3423 | Polypropylene tubes and plastics. |
| Oleamide | 282.2797 | Polypropylene tubes and plastics. | |
| Solvent Impurities | Triethylamine (TEA) | 102.1283 | Mobile phase additive, buffer component.[4] |
| Dimethyl formamide (DMF) | 74.0606 | Solvent.[4] | |
| Polymers/Surfactants | Polyethylene glycol (PEG) | Varies (repeating unit of 44.0262) | Ubiquitous polyether, detergents, personal care products.[4] |
| Handling | Keratin fragments | Varies | Human skin, hair, dust. |
Experimental Protocols & Workflows
Protocol: General Lipid Extraction for GP-NPE Analysis
This protocol is a modified Bligh-Dyer method, designed to minimize contamination.
-
Sample Preparation:
-
Homogenize tissue samples in a solvent-rinsed glass homogenizer.
-
Use pre-cleaned glass tubes for the entire extraction process.
-
-
Solvent Addition:
-
To your sample (e.g., 100 µL of plasma or homogenized tissue), add 300 µL of a 1:2 (v/v) mixture of chloroform:methanol (using highest purity solvents).
-
Vortex thoroughly for 1 minute.
-
-
Phase Separation:
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of high-purity water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.
-
Transfer the lipid extract to a clean glass autosampler vial.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipids in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
GP-NPE Biosynthesis and Analysis Pathway
N-acyl phosphatidylethanolamines (NAPEs), including GP-NPE, are precursors to the bioactive N-acylethanolamines (NAEs). Understanding this pathway is crucial for interpreting experimental results.[10][11]
Caption: Biosynthetic and metabolic pathway of GP-NPE.
Workflow for Contamination Troubleshooting
This workflow provides a logical sequence of steps to identify the source of contamination in your lipidomics experiment.
Caption: Decision tree for troubleshooting contamination sources.
References
- 1. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acylphosphatidylethanolamine synthesis in plants: occurrence, molecular composition, and phospholipid origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acylphosphatidylethanolamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Glycerophospho-N-palmitoyl ethanolamine (GP-NPEA) Standard
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Glycerophospho-N-palmitoyl ethanolamine (GP-NPEA) standards, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid GP-NPEA?
For long-term stability, solid GP-NPEA should be stored at -20°C.[1][2][3][4] Under these conditions, the standard is stable for at least four years.[1][3] Some suppliers also indicate stability for up to 3 years at -20°C and 2 years at 4°C.[5][6]
Q2: How should I store GP-NPEA once it is dissolved in a solvent?
GP-NPEA in a solvent is significantly less stable than in its solid form. For optimal stability in a solvent, it is recommended to store aliquots at -80°C for up to 6 months, or at -20°C for up to one month.[5][6] It is advisable to prepare fresh solutions for critical experiments.
Q3: Can I store GP-NPEA in an aqueous solution?
It is not recommended to store aqueous solutions of GP-NPEA for more than one day.[3] If you need to prepare an aqueous solution, for example in PBS (pH 7.2) where its solubility is approximately 5 mg/mL, it should be used immediately.[3][7]
Q4: How is GP-NPEA shipped, and does the shipping condition affect its stability?
GP-NPEA is typically shipped at room temperature for domestic transit within the continental US, which may vary for other locations.[1][5] This short-term exposure to ambient temperature is generally not expected to compromise the stability of the solid compound.
Stability Data Summary
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | ≥ 4 years[1][3] |
| Solid | 4°C | 2 years[5][6] |
| In Solvent | -80°C | 6 months[5][6] |
| In Solvent | -20°C | 1 month[5][6] |
| Aqueous Solution (e.g., PBS) | Not Recommended | ≤ 1 day[3] |
Troubleshooting Guide
Encountering issues with your experiments involving GP-NPEA? This guide will help you troubleshoot potential problems related to the stability of your standard.
Diagram: Troubleshooting Workflow for GP-NPEA Stability Issues
Caption: Troubleshooting workflow for GP-NPEA stability issues.
Experimental Protocols
Protocol: Assessment of GP-NPEA Standard Stability
This protocol outlines a method to assess the stability of a GP-NPEA standard under various storage conditions.
1. Materials:
- GP-NPEA standard (solid)
- HPLC-grade or LC-MS grade solvents (e.g., methanol, acetonitrile)
- Phosphate-buffered saline (PBS), pH 7.2
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Calibrated analytical balance
- Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
- Light-protective containers (e.g., amber vials)
2. Sample Preparation:
- Prepare a stock solution of GP-NPEA in an organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Aliquot the stock solution into multiple amber vials for storage under different conditions.
- For aqueous stability testing, prepare a fresh solution of GP-NPEA in PBS (pH 7.2) at a concentration of 1 mg/mL immediately before the initial analysis.
3. Storage Conditions:
- Time Zero (T0): Analyze a freshly prepared solution immediately to establish a baseline.
- Solid Form: Store aliquots of solid GP-NPEA at -20°C, 4°C, and 25°C.
- In Solvent: Store aliquots of the stock solution at -80°C, -20°C, 4°C, and 25°C, both protected from and exposed to light.
- Aqueous Solution: Store the PBS solution at 4°C and 25°C.
4. Analysis:
- At specified time points (e.g., 1, 7, 14, 30, 60, 90 days for solvent and solid; 1, 4, 8, 24 hours for aqueous), retrieve an aliquot from each storage condition.
- Analyze the samples by HPLC or LC-MS.
- The primary metric for stability is the peak area of the parent GP-NPEA compound. The appearance of new peaks may indicate degradation products.
5. Data Evaluation:
- Calculate the percentage of the remaining GP-NPEA at each time point relative to the T0 sample.
- Plot the percentage of remaining GP-NPEA against time for each storage condition to determine the degradation rate.
Signaling and Degradation Pathways
GP-NPEA is a metabolic precursor to the endocannabinoid-like molecule, palmitoyl ethanolamide (PEA).[1][3][5] Understanding its metabolic pathway is crucial as enzymatic degradation can be a factor in its stability, particularly in biological samples. The primary conversion is mediated by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[8][9]
Diagram: GP-NPEA Metabolic Pathway
Caption: Metabolic conversion of GP-NPEA to PEA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. - Labchem Catalog [dev.labchem.com.my]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Low recovery of "Glycerophospho-N-palmitoyl ethanolamine" during solid-phase extraction
Welcome to the technical support center for solid-phase extraction (SPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on challenges related to the recovery of lipid molecules like "Glycerophospho-N-palmitoyl ethanolamine" (GP-NPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GP-NPE)?
This compound (GP-NPE) is a type of glycerophospholipid. It serves as a metabolic precursor to N-palmitoyl ethanolamine (PEA), an endogenous fatty acid amide with anti-inflammatory and analgesic properties. Structurally, GP-NPE possesses a polar glycerophosphate head group and a non-polar N-palmitoyl ethanolamine tail, making it an amphipathic molecule. This dual nature can present challenges during solid-phase extraction.
Q2: Why am I experiencing low recovery of GP-NPE during solid-phase extraction?
Low recovery of GP-NPE during SPE can stem from several factors related to its unique chemical structure. The highly polar glycerophosphate headgroup can lead to strong interactions with certain sorbents, making elution difficult, while the long palmitoyl chain provides non-polar characteristics. Common causes for low recovery include:
-
Inappropriate Sorbent Selection: Using a sorbent that either binds the analyte too strongly or not at all.
-
Suboptimal pH: The charge state of the phosphate group is pH-dependent, which significantly affects its retention on ion-exchange and some reversed-phase sorbents.
-
Incorrect Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte, or the elution solvent may be too weak to desorb the analyte from the sorbent.
-
Secondary Interactions: Unwanted interactions between the analyte and the sorbent material, such as hydrogen bonding with residual silanols on silica-based sorbents.
-
Sample Matrix Effects: Components in the sample matrix may interfere with the binding of GP-NPE to the sorbent.
Troubleshooting Guide for Low Recovery of GP-NPE
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Step 1: Analyte Location Analysis
To effectively troubleshoot, you must first determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the protocol.[1]
| Step | Action | Potential Implication of Finding GP-NPE in this Fraction |
| Load | Collect the flow-through as the sample is loaded onto the cartridge. | The sorbent is not retaining the analyte. This could be due to an incorrect sorbent type, improper conditioning, or a sample solvent that is too strong. |
| Wash | Collect the wash solvent(s). | The wash solvent is too strong and is eluting the analyte along with the interferences. |
| Elution | Analyze the final eluate. | If the analyte is not in the load or wash fractions and still low in the eluate, it is likely strongly retained on the sorbent. |
Step 2: Systematic Troubleshooting Based on Findings
Based on where you find your lost analyte, follow the appropriate troubleshooting path.
Scenario A: GP-NPE is found in the Load flow-through.
This indicates a failure in analyte retention.
Potential Causes & Solutions:
| Cause | Solution |
| Improper Cartridge Conditioning | Ensure the sorbent is properly wetted and activated. For reversed-phase (e.g., C18) cartridges, this typically involves passing a water-miscible organic solvent (like methanol or acetonitrile) followed by an equilibration step with an aqueous solution similar in composition to the sample solvent.[2] Failure to equilibrate can lead to poor retention. |
| Sample Solvent is Too Strong | If the sample is dissolved in a solvent with a high percentage of organic content, it may not effectively bind to a reversed-phase sorbent. Dilute the sample with a weaker solvent (e.g., water or a low-percentage organic solvent) to promote binding. |
| Incorrect Sorbent Choice | The polarity of GP-NPE may not be suitable for the chosen sorbent. For a polar lipid like GP-NPE, a normal-phase (e.g., silica, aminopropyl) or a mixed-mode sorbent might be more appropriate than a standard C18 cartridge, depending on the sample matrix. Aminopropyl cartridges can be particularly effective for separating phospholipid classes.[3][4][5] |
| pH is Not Optimized | The phosphate group of GP-NPE is anionic at neutral pH. If using a reversed-phase or anion-exchange sorbent, adjusting the sample pH to suppress this charge (by adding a small amount of acid like formic acid) can improve retention on reversed-phase media or control its interaction with ion-exchange media. |
| Flow Rate is Too High | A high flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent.[6][7] Reduce the flow rate to allow for proper binding. |
| Cartridge Overload | Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained.[7] Try reducing the sample load or using a cartridge with a larger sorbent mass. |
Scenario B: GP-NPE is found in the Wash fraction.
This suggests that the wash step is prematurely eluting the analyte.
Potential Causes & Solutions:
| Cause | Solution |
| Wash Solvent is Too Strong | The organic content or polarity of the wash solvent is too high. Decrease the strength of the wash solvent. For reversed-phase SPE, this means reducing the percentage of organic solvent in the wash solution. For normal-phase SPE, reduce the polarity of the wash solvent. |
| Incorrect pH of Wash Solvent | A change in pH during the wash step could alter the charge of GP-NPE, causing it to elute. Maintain a consistent and optimal pH throughout the loading and washing steps. |
Scenario C: GP-NPE is not in the Load or Wash fractions, and recovery is still low in the Eluate.
This indicates that the analyte is strongly bound to the sorbent and is not being efficiently eluted.
Potential Causes & Solutions:
| Cause | Solution |
| Elution Solvent is Too Weak | The elution solvent does not have sufficient strength to disrupt the interactions between GP-NPE and the sorbent. For reversed-phase, increase the percentage of organic solvent or use a stronger organic solvent (e.g., isopropanol instead of acetonitrile). For normal-phase, increase the polarity of the elution solvent. For ion-exchange, a change in pH or the addition of a counter-ion to the elution solvent is necessary. |
| Insufficient Elution Volume | The volume of the elution solvent may not be enough to completely desorb the analyte. Increase the volume of the elution solvent and consider performing a second elution to ensure complete recovery. |
| Strong Secondary Interactions | The polar headgroup of GP-NPE can have strong ionic and hydrogen-bonding interactions, especially with silica-based sorbents. For acidic phospholipids, elution from aminopropyl cartridges may require a solvent mixture containing an acid or a salt to disrupt these interactions.[8] Specialized phospholipid removal plates, such as those with zirconia-coated silica, are designed for strong, selective retention of the phosphate group. If using such a plate to remove phospholipids, your analyte of interest might be retained if it also has a phosphate group.[9] If you are trying to recover it, a very strong elution protocol would be needed. |
| Analyte Degradation | Although less common for this molecule, consider the possibility of degradation on the sorbent. Ensure solvents are fresh and of high purity. |
Data Presentation: SPE Sorbent and Solvent Considerations
The choice of sorbent and solvents is critical for the successful extraction of polar lipids like GP-NPE. The following table summarizes general guidelines.
| Sorbent Type | Retention Mechanism | Recommended for GP-NPE? | Elution Strategy | Potential Issues |
| Reversed-Phase (C18, C8) | Hydrophobic interactions | Yes, with optimization | High percentage of organic solvent (e.g., methanol, acetonitrile, isopropanol). May require pH modification. | Strong retention of the lipid tail may occur, while the polar headgroup can have weak retention, leading to breakthrough or the need for very strong elution solvents. |
| Normal-Phase (Silica, Diol) | Polar interactions (hydrogen bonding, dipole-dipole) | Yes, good for separating from non-polar lipids | A polar solvent like methanol or a mixture of chloroform/methanol. | Sensitive to water content in the sample and solvents. |
| Anion Exchange | Ionic interactions | Yes, targets the negatively charged phosphate group | Elution with a buffer that has a high salt concentration or a pH that neutralizes the charge on the analyte or sorbent. | Can result in very strong binding, making elution difficult. |
| Mixed-Mode (e.g., Reversed-Phase/Anion Exchange) | Combination of hydrophobic and ionic interactions | Potentially very effective for selective isolation | Requires a multi-step elution protocol, often involving changes in both solvent strength and pH/ionic strength. | Method development can be more complex. |
| Aminopropyl (NH2) | Weak anion exchange and normal-phase interactions | Highly recommended for phospholipid class separation[3][4][5][10] | Stepwise elution with solvents of increasing polarity and/or ionic strength. Acidic phospholipids may require an acidic or high-salt mobile phase for elution.[8] | Can have strong retention of acidic phospholipids. |
| Zirconia-based (e.g., HybridSPE) | Lewis acid-base interaction with the phosphate group | Primarily for removal of phospholipids from a sample. Recovery of the phospholipid itself is challenging.[9] | Elution is difficult due to the very strong interaction. May require a strong Lewis base in the elution solvent.[9] | Analyte may be irreversibly bound. |
Experimental Protocols
General Protocol for SPE of GP-NPE using a Mixed-Mode or Aminopropyl Cartridge
This protocol is a generalized starting point and should be optimized for your specific sample matrix and analytical requirements.
1. Sample Pre-treatment:
-
If your sample is in a complex biological matrix (e.g., plasma, tissue homogenate), perform a protein precipitation and/or liquid-liquid extraction first. A common method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture.
-
After extraction, evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the SPE loading conditions (e.g., a low-strength organic solvent for reversed-phase or a non-polar solvent for normal-phase).
2. Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions. This typically involves:
-
Washing with an organic solvent (e.g., 1-2 mL of methanol).
-
Equilibrating with the loading solvent (e.g., 1-2 mL of the solvent your sample is dissolved in). Do not let the cartridge run dry after this step.[2]
-
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
Apply a slow and steady flow rate (e.g., ~1 mL/min) to ensure adequate interaction between the analyte and the sorbent.[6][7]
-
Collect the flow-through for troubleshooting purposes.
4. Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds. The choice of solvent is critical and depends on the sorbent and analyte.
-
For an aminopropyl cartridge, you might wash with a non-polar solvent like hexane or a chloroform/isopropanol mixture to remove neutral lipids.[11]
-
Collect the wash fraction for troubleshooting.
5. Elution:
-
Elute the GP-NPE using a solvent strong enough to disrupt its interaction with the sorbent.
-
For an aminopropyl cartridge, a multi-step elution might be used to fractionate different phospholipid classes. A polar solvent like methanol may elute neutral phospholipids, while a more acidic or higher ionic strength solvent may be needed for acidic phospholipids like GP-NPE.[8] A mixture of hexane-isopropanol-water-ammonium hydroxide has been used to elute acidic phospholipids.[11]
-
Collect the eluate.
6. Post-Elution:
-
Evaporate the eluent under nitrogen.
-
Reconstitute the dried extract in a solvent suitable for your downstream analysis (e.g., LC-MS mobile phase).
Mandatory Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
Caption: Metabolic pathway of GP-NPE.[12]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Rapid separation of the major phospholipid classes on a single aminopropyl cartridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopropyl solid phase extraction and 2 D TLC of neutral glycosphingolipids and neutral lysoglycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 11. aocs.org [aocs.org]
- 12. This compound | TargetMol [targetmol.com]
Technical Support Center: Resolving Isomeric Interferences of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycerophospho-N-palmitoyl ethanolamine (GP-NPE). The focus is on resolving the common analytical challenge of isomeric interference, particularly between sn-1 and sn-2 regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound (GP-NPE)?
A1: GP-NPE is a lysophospholipid, and its primary isomers are regioisomers, which differ in the position of the N-palmitoyl ethanolamine group on the glycerol backbone. The two main regioisomers are:
-
sn-1-GP-NPE: The N-palmitoyl ethanolamine moiety is attached to the sn-1 position of the glycerol backbone.
-
sn-2-GP-NPE: The N-palmitoyl ethanolamine moiety is attached to the sn-2 position of the glycerol backbone.
These isomers have the same mass and elemental composition, making them indistinguishable by mass spectrometry alone.
Q2: Why is it challenging to differentiate between GP-NPE isomers?
A2: The primary challenge in differentiating GP-NPE isomers lies in their identical mass-to-charge ratio (m/z). Standard mass spectrometry cannot distinguish between them. Furthermore, a phenomenon known as intramolecular acyl migration can occur, where the acyl chain at the sn-2 position moves to the sn-1 position, complicating analysis.[1] Chromatographic separation is therefore essential to resolve these isomers before they enter the mass spectrometer.
Q3: What are the primary analytical techniques for resolving GP-NPE isomers?
A3: The most effective approach for resolving GP-NPE isomers is the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] Specifically, two types of liquid chromatography are well-suited for this purpose:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. For lysophospholipids, isomers with an acyl group at the sn-2 position tend to elute earlier than their sn-1 counterparts.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar lipids and has shown promise in resolving lysophospholipid regioisomers.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Co-elution of GP-NPE isomers | Inadequate chromatographic separation. | 1. Optimize the LC method: - For RP-HPLC, try a column with a different stationary phase (e.g., C18, C8, biphenyl) to alter selectivity.[7][8] - For HILIC, adjust the water content in the mobile phase to fine-tune the separation.[5][6] - Modify the gradient elution profile to increase the resolution between the isomeric peaks. |
| Acyl migration during sample preparation. | 2. Modify the sample preparation protocol: - Perform all lipid extraction steps at a low temperature (4°C).[1] - Maintain an acidic pH (around 4.0) during extraction to minimize acyl migration.[1] | |
| Inaccurate quantification of isomers | Overlapping chromatographic peaks leading to incorrect peak integration. | 1. Improve chromatographic resolution: - Follow the recommendations for resolving co-elution. - Use a longer column or a column with smaller particle size to increase efficiency. |
| Matrix effects from the biological sample suppressing or enhancing the ion signal. | 2. Address matrix effects: - Incorporate stable isotope-labeled internal standards for each isomer if available. - Perform a thorough sample cleanup using solid-phase extraction (SPE). | |
| Ambiguous MS/MS spectra | Insufficient fragmentation to produce diagnostic ions for each isomer. | 1. Optimize MS/MS parameters: - Adjust the collision energy to find the optimal setting that produces unique fragment ions for each isomer. - While challenging, subtle differences in the relative intensities of fragment ions can sometimes be used to distinguish between sn-1 and sn-2 isomers.[9] |
| Presence of other interfering lipids with the same m/z. | 2. Enhance chromatographic separation: - Utilize a high-resolution mass spectrometer to differentiate between isobaric interferences.[10] |
Experimental Protocols
Protocol 1: Sample Preparation for GP-NPE Isomer Analysis
This protocol is designed to minimize acyl migration during lipid extraction.[1]
-
Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a cold buffer at pH 4.0.
-
Lipid Extraction: Perform a modified Bligh-Dyer extraction at 4°C.
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:acidified water (pH 4.0) to the homogenate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).
Protocol 2: LC-MS/MS Method for GP-NPE Isomer Separation
This protocol provides a starting point for developing an RP-HPLC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (m/z): [M+H]+ for GP-NPE (e.g., for GP-16:0-NPE, m/z = 454.29).
-
Product Ions: Monitor for characteristic fragment ions. The neutral loss of the phosphoethanolamine head group is a common fragmentation pathway for glycerophosphoethanolamines.[11]
-
Quantitative Data Summary
| Isomer | Expected Elution Order (RP-HPLC)[4] | Precursor Ion (m/z) [M+H]+ | Potential Diagnostic Fragment Ions |
| sn-2-GP-NPE | Earlier | 454.29 (for 16:0) | To be determined empirically through fragmentation studies. Subtle differences in fragment ion ratios compared to the sn-1 isomer may be observed. |
| sn-1-GP-NPE | Later | 454.29 (for 16:0) | To be determined empirically through fragmentation studies. |
Visualizations
Caption: Experimental workflow for resolving GP-NPE isomers.
Caption: Biosynthetic pathway of GP-NPE and related lipids.
References
- 1. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and identification of phospholipids by hydrophilic interaction liquid chromatography coupled to tandem high resolution mass spectrometry with focus on isomeric phosphatidylglycerol and bis(monoacylglycero)phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms governing the fragmentation of glycerophospholipids containing choline and ethanolamine polar head groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and sensitive detection of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GP-NPE) and why is it challenging to analyze?
A1: this compound (GP-NPE) is a glycerophospholipid that serves as a metabolic precursor to the bioactive lipid amide, N-palmitoylethanolamine (PEA). The analytical challenges stem from its low endogenous concentrations in complex biological matrices, its amphipathic nature, and its susceptibility to degradation during sample handling and extraction. Sensitive and specific methods are required to distinguish it from other structurally similar lipids.
Q2: Which sample preparation techniques are recommended for GP-NPE extraction?
A2: The most common and effective techniques for extracting GP-NPE and related glycerophospholipids from biological samples are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE methods like the Folch or Bligh & Dyer procedures are widely used for broad lipid extraction. For cleaner extracts and potentially higher recovery of specific lipid classes, a combination of LLE followed by SPE is often employed.
Q3: What are the critical parameters for sensitive detection of GP-NPE by LC-MS/MS?
A3: For sensitive LC-MS/MS detection, optimization of several parameters is crucial. This includes the selection of an appropriate reversed-phase column (e.g., C18), a mobile phase containing additives to improve ionization (e.g., ammonium formate or acetate), and fine-tuning of mass spectrometer settings (e.g., capillary voltage, desolvation temperature, and collision energy) to achieve optimal fragmentation for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions.
Q4: How can I minimize the degradation of GP-NPE during sample preparation?
A4: To minimize degradation, it is essential to work quickly and at low temperatures. Samples should be kept on ice whenever possible. The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents can prevent oxidative degradation. Additionally, rapid inactivation of endogenous enzymes, for example, by immediate homogenization in a cold organic solvent, is critical.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation and analysis of GP-NPE.
Issue 1: Low or No Analyte Signal in LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the chosen solvent system is appropriate for glycerophospholipids. A Folch-type extraction (chloroform:methanol) is a good starting point. - Verify that the sample homogenization was complete to ensure full release of lipids from the tissue or cell matrix. - For plasma/serum, ensure protein precipitation was effective. |
| Analyte Degradation | - Review sample handling procedures. Were samples kept on ice? Was extraction performed promptly after sample collection? - Consider adding an antioxidant like BHT to the extraction solvents. |
| Poor Ionization | - Optimize mobile phase additives. Experiment with different concentrations of ammonium formate or acetate. - Check and clean the ion source of the mass spectrometer. Contamination can suppress ionization. |
| Incorrect MS/MS Transitions | - Verify the precursor and product ion m/z values for GP-NPE. - Perform an infusion of a GP-NPE standard to optimize the collision energy for each transition. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | - Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering compounds. - Dilute the sample extract to reduce the concentration of matrix components, though this may impact the limit of detection. |
| Contamination from Labware | - Use high-purity solvents (LC-MS grade). - Ensure all glassware is thoroughly cleaned and rinsed with solvent prior to use. Avoid plasticware where possible, as plasticizers can leach into the sample. |
| Co-elution of Isobaric Lipids | - Optimize the chromatographic gradient to improve the separation of GP-NPE from other lipids with the same mass. - Utilize high-resolution mass spectrometry if available to distinguish between analytes with very similar masses. |
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Degradation | - Flush the column with a strong solvent wash. - If the problem persists, consider replacing the column or the guard column. |
| Inappropriate Injection Solvent | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions with Column | - Adjust the pH of the mobile phase to minimize ionic interactions between the analyte and the stationary phase. |
Quantitative Data Summary
The following table summarizes quantitative data from various lipid extraction methods applicable to GP-NPE and related compounds. Please note that data for GP-NPE is limited, and values for structurally similar N-acylphosphatidylethanolamines (NAPE) and other glycerophospholipids are provided as a reference.
| Method | Matrix | Analyte Class | Recovery (%) | LOD | LOQ | Reference |
| Folch (LLE) | Human Plasma | General Lipids | ~86% (overall) | Analyte dependent | Analyte dependent | [1] |
| Bligh & Dyer (LLE) | Marine Tissues | General Lipids | Variable by lipid class | Analyte dependent | Analyte dependent | [2] |
| Butanol:Methanol (LLE) | Human Plasma | General Lipids | >90% (overall) | Analyte dependent | Analyte dependent | [3] |
| LLE + SPE (C18) | Rat Brain | NAPE | Not Reported | Not Reported | 10 pmol/g | [4] |
| Acetonitrile Precipitation | Rodent Brain | NAEs | 85.4 - 106.2% | 0.5 - 1.4 ng/mL | 0.5 - 1.4 ng/mL | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) based on Folch Method for Plasma/Serum
This protocol is a standard method for the extraction of total lipids from plasma or serum and is a suitable starting point for GP-NPE analysis.
-
Sample Preparation: To a 1.5 mL glass tube, add 100 µL of plasma or serum.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenization: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: Combined LLE and Solid-Phase Extraction (SPE) for Brain Tissue
This protocol is adapted from a method for N-acylphosphatidylethanolamines and is recommended for cleaner extracts from complex tissue matrices.[4]
-
Homogenization: Homogenize the brain tissue sample in a cold solution of chloroform:methanol (2:1, v/v).
-
LLE: Perform a Folch-based liquid-liquid extraction as described in Protocol 1.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Reconstitute the dried lipid extract from the LLE step in a small volume of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.
-
Elution: Elute the glycerophospholipids with a less polar solvent, such as methanol or a mixture of methanol and chloroform.
-
Drying and Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial LC mobile phase.
Visualizations
References
- 1. Validating HPLC and LC-MS Methods for Regulated Labs - Primer [mtc-usa.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Normalization Strategies for Glycerophospho-N-palmitoyl ethanolamine in Metabolomics Data
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the normalization of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) and other lipid mediators in metabolomics data.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of metabolomics data, with a focus on normalization.
Issue: High Variability Observed in Quality Control (QC) Samples
Symptoms:
-
The coefficient of variation (CV%) for GP-NPE or other analytes in your pooled QC samples exceeds acceptable limits (e.g., >15% for targeted analysis, >30% for untargeted analysis)[1].
-
Principal Component Analysis (PCA) of your data shows a wide spread of QC samples, indicating analytical instability.
Possible Causes and Solutions:
| Cause | Solution |
| Instrument Drift: The sensitivity of the mass spectrometer can change over the course of a long analytical run. | 1. Randomize Sample Injection Order: This prevents systematic drift from confounding biological variation with analytical variation. 2. Implement Batch Correction: If samples are run in multiple batches, use algorithms to correct for inter-batch differences.[2] 3. Use QC-Based Correction: Employ methods like Quality Control-Robust Spline Correction (QC-RSC) to model and remove the drift observed in the QC samples. |
| Sample Preparation Inconsistency: Minor variations in extraction efficiency or solvent volumes can introduce significant variability. | 1. Use Internal Standards: Add a known amount of a stable isotope-labeled standard (e.g., deuterated N-palmitoyl ethanolamine) to all samples before extraction to account for variations in sample preparation and matrix effects.[1][3] 2. Standardize Protocols: Ensure that all standard operating procedures (SOPs) for sample handling and preparation are strictly followed.[4] |
| Matrix Effects: Components of the biological matrix (e.g., salts, other lipids) can suppress or enhance the ionization of GP-NPE. | 1. Optimize Chromatographic Separation: Improve the separation of GP-NPE from interfering matrix components. 2. Use Appropriate Internal Standards: The ideal internal standard has a similar chemical structure and elution time to the analyte, ensuring it is affected by the matrix in a similar way.[5] |
Issue: Batch Effects are Obscuring Biological Variation
Symptoms:
-
In your PCA plot, samples cluster by analytical batch rather than by biological group.
-
Significant differences are found between batches for metabolites that should not be different.
Possible Causes and Solutions:
| Cause | Solution |
| Multi-Batch Analysis: Large studies often require analyzing samples in multiple batches, which can introduce systematic errors.[6] | 1. Include Pooled QC Samples: Analyze a pooled QC sample intermittently throughout each batch (e.g., after every 10 samples) to monitor and correct for batch effects.[4] 2. Apply Batch Correction Algorithms: Use statistical methods such as ComBat or SERRF (Systematic Error Removal using Random Forest) to adjust for batch effects post-acquisition.[7] |
| Changes in Instrument Performance: The performance of the LC-MS system can vary between batches. | 1. System Suitability Tests: Before starting each batch, run a system suitability test to ensure the instrument is performing optimally.[8] 2. Monitor Internal Standards: Track the response of internal standards across batches to identify and correct for performance shifts. |
Frequently Asked Questions (FAQs)
Q1: What is data normalization and why is it critical for GP-NPE analysis?
Data normalization is a crucial preprocessing step in metabolomics that aims to remove unwanted technical and biological variations from the data.[9] This process enhances the comparability of results across different samples and is essential for obtaining reliable and reproducible findings.[9] For a lipid mediator like GP-NPE, which may be present at low concentrations, proper normalization is vital to distinguish true biological changes from analytical noise.[3]
Q2: Are there specific normalization strategies for this compound?
Currently, there are no normalization strategies developed exclusively for GP-NPE. Instead, GP-NPE is normalized using established methods for metabolomics and lipidomics data. The choice of strategy depends on the experimental design, the analytical platform, and the biological question being addressed.
Q3: What are the most common normalization strategies applicable to GP-NPE?
Several normalization strategies can be applied to metabolomics data that includes GP-NPE. The table below summarizes some of the most common methods.
| Normalization Strategy | Principle | Advantages | Disadvantages |
| Internal Standard (IS) Normalization | A known amount of a compound structurally similar to the analyte (e.g., a stable isotope-labeled version) is added to each sample. The intensity of the analyte is then divided by the intensity of the IS.[5] | Corrects for variations in sample extraction, matrix effects, and instrument response.[1] Considered a gold standard approach.[10] | The selection of an appropriate internal standard is critical. May not be feasible for all metabolites in an untargeted study. |
| Total Ion Sum (TIS) Normalization | Assumes that the total amount of metabolites is the same in all samples. Each metabolite's intensity is divided by the sum of all metabolite intensities in that sample.[11] | Simple to implement and can be effective if the underlying assumption holds true.[9] | The assumption of constant total metabolite concentration is often not valid, especially in studies where significant biological differences are expected.[12] |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample by comparing its metabolite profile to a reference spectrum (often the median or mean spectrum of all samples).[13] | More robust to a small number of metabolites with large changes compared to TIS normalization. | Assumes that, on average, the concentration of most metabolites does not change between samples. |
| Median Normalization | Similar to TIS, but uses the median intensity of all metabolites in a sample as the normalization factor. | Less sensitive to extreme values or outliers compared to mean-based methods.[13] | Shares the same core assumption as TIS and PQN, which may not always be true. |
Q4: How do I choose the right normalization strategy for my experiment?
The choice of normalization strategy is a critical step in your data analysis workflow. The following decision-making diagram can help guide your selection process.
Caption: Decision tree for selecting a normalization strategy.
Experimental Protocols
General Protocol for N-acylethanolamine Quantification by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of N-acylethanolamines (NAEs), including N-palmitoyl ethanolamine (PEA), the metabolic product of GP-NPE.[14]
-
Sample Preparation and Lipid Extraction:
-
Homogenization: Homogenize frozen tissue samples in a 2:1 (v/v) mixture of chloroform and methanol. Add internal standards, such as PEA-d4, to the homogenization solvent.[14]
-
Liquid-Liquid Extraction: Induce phase separation by adding water to the homogenate. Centrifuge the mixture to separate the organic and aqueous layers. The lipids will be in the lower organic phase.[14]
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples, load the dried and reconstituted lipid extract onto a silica SPE cartridge. Elute the NAEs with a polar solvent mixture like 9:1 (v/v) chloroform:methanol.[14]
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.[14]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column for separation. A typical mobile phase system consists of water with 0.1% formic acid (A) and an acetonitrile/isopropanol mixture with 0.1% formic acid (B).[14]
-
Mass Spectrometry Detection: Use electrospray ionization (ESI) in positive mode. Analyze the samples using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14]
-
-
Data Analysis:
Signaling Pathways and Workflows
Biosynthesis and Degradation of N-palmitoyl ethanolamine (PEA)
GP-NPE is a precursor to N-palmitoyl ethanolamine (PEA), an endogenous fatty acid amide with anti-inflammatory and analgesic properties.[15] The metabolic pathway of PEA is a key area of research.
Caption: Biosynthesis and degradation pathway of PEA.
Metabolomics Data Normalization Workflow
The following diagram illustrates a typical workflow for processing and normalizing metabolomics data.
Caption: A typical metabolomics data normalization workflow.
References
- 1. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 2. Data Cleaning in Metabolomics Biomarker Research - MetwareBio [metwarebio.com]
- 3. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 6. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. thamesrestek.co.uk [thamesrestek.co.uk]
- 11. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Altered Levels of N-Palmitoyl Ethanolamine (PEA) and its Precursor in Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct quantitative data on Glycerophospho-N-palmitoyl ethanolamine (GP-pNAE) in healthy versus diseased states remains limited in current scientific literature, significant insights can be gleaned from the analysis of its direct metabolic precursor, N-palmitoyl-phosphatidylethanolamine (NAPE), and its well-studied downstream metabolite, N-palmitoyl ethanolamine (PEA). Alterations in the levels of these related lipids provide a strong indication of the potential role and regulation of GP-pNAE in various pathological conditions, particularly those involving inflammation and neurodegeneration. This guide provides a comparative overview of NAPE and PEA levels in different states, details the experimental methodologies for their quantification, and illustrates the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the available quantitative data for NAPE and PEA in relevant biological contexts. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental design, sample types, and analytical methodologies.
Table 1: N-palmitoyl-phosphatidylethanolamine (NAPE) Levels in an Inflammatory Model
| Condition | Tissue/Cell Type | NAPE Levels (pmol/mg protein) | Reference |
| Vehicle Control | RAW264.7 Macrophages | 6.15 ± 0.86 | [1] |
| LPS (100 ng/mL) | RAW264.7 Macrophages | 7.79 ± 0.204 | [1] |
In this study, lipopolysaccharide (LPS) stimulation, a model for inflammation, did not significantly alter the levels of the PEA precursor, NAPE, in macrophage cells.[1]
Table 2: N-palmitoyl ethanolamine (PEA) Levels in Various Conditions
| Disease State | Sample Type | PEA Levels (Compared to Healthy Controls) | Key Findings | Reference |
| Inflammation | ||||
| Rheumatoid & Osteoarthritis | Synovial Fluid | Lower | PEA levels were found to be lower in patients compared to control subjects. | |
| Inflammatory Pain | Animal Models | Decreased in spinal cord | A reduction in PEA levels in response to injury may affect the inflammatory response.[2] | [2] |
| Neurodegenerative Disorders | ||||
| Alzheimer's Disease | Human Plasma | No significant difference, but correlated with cognitive performance | PEA levels were associated with cognitive performance in patients.[3] | [3] |
| Metabolic Disorders | ||||
| Obesity & Dysmetabolism | Human Plasma | Directly associated with BMI and waist circumference | PEA levels were positively correlated with measures of obesity.[4] | [4] |
Chronic inflammatory conditions are often associated with lower levels of PEA.[5] The administration of exogenous PEA may help restore its protective and anti-inflammatory effects.[5]
Experimental Protocols
The quantification of NAPE and PEA is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
General Workflow for N-acylethanolamine (including PEA) Quantification
Caption: General experimental workflow for the quantification of N-acylethanolamines.
Detailed Method for N-palmitoyl-phosphatidylethanolamine (NAPE) Analysis[1]
-
Chromatography: Agilent 1100-LC system with a Poroshell 300SB C-18 column (75 × 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of methanol in water containing 5 mM ammonium acetate and 0.25% acetic acid (from 85% to 100% water in 4 minutes).
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometry: Agilent Ion Trap XCT.
Detailed Method for N-palmitoyl ethanolamine (PEA) and other N-acylethanolamides Analysis[6]
-
Sample Preparation: Hybrid solid-phase extraction-precipitation technology.
-
Chromatography: Ultra-performance liquid chromatography (UPLC).
-
Mass Spectrometry: UPLC/MS analysis using d(4)-AEA as an internal standard.
-
Limit of Quantitation: 100 pg/ml for PEA.
Signaling Pathways
GP-pNAE is an intermediate in the biosynthesis of the bioactive lipid PEA. The levels of PEA are tightly regulated by the activity of synthesizing and degrading enzymes. PEA, in turn, exerts its biological effects through various cellular targets.
Biosynthesis and Degradation of N-palmitoyl ethanolamine (PEA)
References
- 1. Proinflammatory Stimuli Control N-Acylphosphatidylethanolamine-Specific Phospholipase D Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Therapeutic effect of palmitoylethanolamide in cognitive decline: A systematic review and preliminary meta-analysis of preclinical and clinical evidence [frontiersin.org]
- 4. Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycerophospho-N-palmitoyl ethanolamine and Other N-acylethanolamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) and other prominent N-acylethanolamines (NAEs), supported by experimental data. This document delves into their biosynthesis, metabolism, signaling pathways, and biological activities, offering a comprehensive resource for understanding these bioactive lipids.
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a diverse array of physiological processes, including pain, inflammation, appetite, and neuroprotection. This guide focuses on a comparative analysis of several key NAEs: the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA), the anti-inflammatory and analgesic mediator N-palmitoylethanolamide (PEA), the anorexic lipid N-oleoylethanolamide (OEA), and this compound (GP-NPE), a metabolic precursor to PEA.
Comparative Overview of N-acylethanolamines
This section provides a quantitative comparison of the key properties of AEA, PEA, OEA, and what is known about GP-NPE. The data presented in the following tables are compiled from various scientific studies and should be considered as representative values.
Receptor Binding Affinities and Potencies
The biological effects of NAEs are largely dictated by their interactions with various receptors. The following table summarizes the binding affinities (Ki) and potencies (EC50) of AEA, PEA, and OEA for their primary molecular targets. Data for GP-NPE is not available as it is primarily recognized as a metabolic intermediate.
| NAE | Receptor | Binding Affinity (Ki) | Potency (EC50) | Primary Biological Effects |
| Anandamide (AEA) | CB1 | ~70 nM[1] | - | Psychoactivity, analgesia, appetite stimulation |
| CB2 | Variable, generally lower affinity than CB1 | - | Immunomodulation | |
| TRPV1 | - | Agonist activity | Pain perception | |
| Palmitoylethanolamide (PEA) | PPARα | Micromolar range | ~3 µM | Anti-inflammatory, analgesic, neuroprotective |
| GPR55 | - | Micromolar range | Potential role in inflammation and pain | |
| CB1/CB2 | Very low affinity[2] | - | Indirect effects via "entourage effect" | |
| Oleoylethanolamide (OEA) | PPARα | High affinity | ~120 nM | Satiety induction, anti-inflammatory |
| GPR119 | - | ~2.5 µM - 17 µM[3][4] | GLP-1 secretion, glucose homeostasis | |
| TRPV1 | - | Weak agonist | Pain perception | |
| This compound (GP-NPE) | - | Not reported | Not reported | Primarily a metabolic precursor to PEA |
Enzymatic Regulation: Synthesis and Degradation
The tissue levels and activity of NAEs are tightly regulated by the kinetics of their synthesizing and degrading enzymes. The following table presents the Michaelis-Menten constants (Km) for key enzymes involved in NAE metabolism.
| Enzyme | NAE Substrate/Precursor | Km (Michaelis Constant) | Biological Role |
| NAPE-PLD | N-Arachidonoyl-PE (NArPE) | Not consistently reported | Synthesis of AEA |
| N-Palmitoyl-PE (NPPE) | Not consistently reported | Synthesis of PEA | |
| N-Oleoyl-PE (NOPE) | Not consistently reported | Synthesis of OEA | |
| FAAH | Anandamide (AEA) | ~5-10 µM | Degradation of AEA and other NAEs |
| Palmitoylethanolamide (PEA) | Higher Km than AEA | Degradation of PEA | |
| Oleoylethanolamide (OEA) | Higher Km than AEA | Degradation of OEA | |
| GDE1 | GP-NAEs | Not consistently reported | Alternative pathway for NAE synthesis |
Physiological Concentrations
The endogenous concentrations of NAEs vary significantly across different tissues and physiological states. This table provides a snapshot of reported concentrations in human and rodent tissues.
| NAE | Tissue/Fluid | Concentration Range | Species |
| Anandamide (AEA) | Human Brain | ~1-5 pmol/g | Human |
| Rat Brain | ~10-50 pmol/g | Rat | |
| Palmitoylethanolamide (PEA) | Human Plasma | 9.4 - 16.7 pmol/ml[5] | Human |
| Rat Brain | ~50-200 pmol/g | Rat | |
| Oleoylethanolamide (OEA) | Rat Small Intestine (fed) | ~150-250 pmol/g[6] | Rat |
| Rat Small Intestine (fasted) | ~15-25 pmol/g[6] | Rat | |
| This compound (GP-NPE) | - | Not consistently reported | - |
Signaling Pathways of N-acylethanolamines
The diverse biological activities of NAEs are mediated through distinct signaling cascades. The following diagrams, generated using Graphviz, illustrate the primary signaling pathways for AEA, PEA, and OEA.
Anandamide (AEA) Signaling
Anandamide, as an endocannabinoid, primarily signals through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
Palmitoylethanolamide (PEA) Signaling
PEA exerts its anti-inflammatory and analgesic effects primarily through the activation of the nuclear receptor PPARα. It also has indirect effects on cannabinoid receptors, often referred to as the "entourage effect."
Oleoylethanolamide (OEA) Signaling
OEA is a key regulator of satiety and metabolism, acting through PPARα and the G-protein coupled receptor GPR119.
Biosynthesis and Degradation Pathways
The synthesis and breakdown of NAEs are critical for regulating their signaling activity. The following diagram illustrates the general enzymatic pathways.
Experimental Protocols
Accurate quantification and functional characterization of NAEs are crucial for research in this field. This section outlines key experimental methodologies.
Quantification of N-acylethanolamines in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs.
1. Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing deuterated internal standards (e.g., AEA-d8, PEA-d4, OEA-d2).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). A typical mobile phase gradient would be from a water/methanol mixture with formic acid to a high concentration of methanol/acetonitrile with formic acid over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.
Workflow Diagram:
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This fluorometric assay measures the activity of FAAH by monitoring the hydrolysis of a synthetic substrate.[7][8][9]
1. Reagents:
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).
-
FAAH substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
FAAH enzyme source (e.g., rat brain microsomes or recombinant FAAH).
-
FAAH inhibitor (for control experiments, e.g., URB597).
2. Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, add the FAAH enzyme source to the assay buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the AAMCA substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence (excitation ~355 nm, emission ~460 nm) over time using a plate reader. The rate of fluorescence increase is proportional to FAAH activity.
-
Inhibitor Control: In parallel wells, include an FAAH inhibitor to determine the specific activity.
NAPE-PLD Activity Assay
This assay measures the activity of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in NAE biosynthesis.
1. Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2).
-
NAPE substrate (e.g., N-palmitoyl-1-oleoyl-2-[1-14C]-oleoyl-sn-glycero-3-phosphoethanolamine).
-
NAPE-PLD enzyme source (e.g., cell lysates or purified enzyme).
2. Procedure:
-
Reaction Setup: Combine the enzyme source and assay buffer in a microcentrifuge tube.
-
Initiate Reaction: Add the radiolabeled NAPE substrate to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture and perform a Bligh-Dyer lipid extraction.
-
Thin-Layer Chromatography (TLC): Spot the lipid extract onto a silica gel TLC plate and develop the plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid).
-
Quantification: Visualize the radiolabeled product (NAE) and substrate (NAPE) using autoradiography or a phosphorimager and quantify the spots to determine enzyme activity.
Conclusion
This comparative guide highlights the distinct and overlapping roles of this compound and other N-acylethanolamines. While GP-NPE is established as a crucial intermediate in the biosynthesis of PEA, its own direct biological activities remain an area for future investigation. In contrast, AEA, PEA, and OEA have well-defined roles as signaling molecules, each with a unique profile of receptor interactions and physiological effects. The provided experimental protocols offer a starting point for researchers aiming to investigate these fascinating lipids further. A deeper understanding of the comparative biology of NAEs holds significant promise for the development of novel therapeutic strategies for a range of disorders.
References
- 1. youtube.com [youtube.com]
- 2. Anandamide - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased plasma concentrations of palmitoylethanolamide, an endogenous fatty acid amide, affect oxidative damage of human low-density lipoproteins: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feeding-induced oleoylethanolamide mobilization is disrupted in the gut of diet-induced obese rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Quantification of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE), a key metabolic precursor to the anti-inflammatory lipid mediator Palmitoylethanolamide (PEA). As the interest in the therapeutic potential of the endocannabinoid system grows, accurate and reliable quantification of GP-NPE is crucial for understanding its physiological roles and for the development of novel therapeutics. This document outlines the predominant analytical techniques, presenting their respective methodologies, performance characteristics, and a discussion of their relative strengths and weaknesses to aid in the selection of the most appropriate method for your research needs.
Introduction to GP-NPE and its Significance
This compound (GP-NPE) is a member of the N-acyl phosphatidylethanolamine (NAPE) family of lipids. It serves as the direct precursor for the biosynthesis of Palmitoylethanolamide (PEA), an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][2] The conversion of GP-NPE to PEA is catalyzed by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[2] Given this relationship, the accurate measurement of GP-NPE is essential for elucidating the dynamics of PEA biosynthesis and for understanding the broader role of the NAPE pathway in health and disease.
Comparative Analysis of Quantification Methods
While no direct cross-validation studies comparing multiple quantification methods specifically for GP-NPE are readily available in the public domain, we can infer the performance of various analytical platforms based on their application to structurally related lipids, such as other N-acyl phosphatidylethanolamines and fatty acid ethanolamides. The primary methods for the quantification of such lipids are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Comparison of Key Performance Metrics for GP-NPE Quantification Methods
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | Very High (based on retention time and mass-to-charge ratio) | High (requires derivatization) | Variable (potential for cross-reactivity) |
| Sensitivity | High (pmol to fmol range) | High (pmol range) | Moderate to High (ng/mL to pg/mL range) |
| Linearity | Excellent over a wide dynamic range | Good, but can be limited by derivatization efficiency | Good over a defined range, susceptible to saturation |
| Accuracy | High (with appropriate internal standards) | Good (with appropriate internal standards) | Moderate to High (can be affected by matrix effects) |
| Precision | High (typically <15% RSD) | Good (typically <20% RSD) | Good (typically <15% CV for intra-assay) |
| Throughput | Moderate to High (with UHPLC systems) | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Sample Volume | Low (µL range) | Low (µL range) | Low (µL range) |
| Sample Prep | Moderate (lipid extraction) | Complex (extraction and derivatization) | Minimal (dilution may be sufficient) |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of lipids like GP-NPE due to its high sensitivity and specificity.[3]
1. Sample Preparation (Lipid Extraction):
-
Start with a known quantity of biological sample (e.g., tissue homogenate, plasma, cell lysate).
-
Add an appropriate internal standard (e.g., a deuterated analog of GP-NPE, if available, or a structurally similar NAPE with a different acyl chain).
-
Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method. A common solvent system is chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol or acetonitrile/isopropanol mixture) for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (B).
-
The gradient can be optimized to achieve good separation of GP-NPE from other lipids.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for GP-NPE and one or more of its characteristic product ions.
-
The transition for GP-NPE would need to be determined empirically, but would likely involve the neutral loss of the glycerophosphate head group or fragmentation of the palmitoyl chain.
-
Create a calibration curve using a certified standard of GP-NPE.
-
Quantify the amount of GP-NPE in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for lipid analysis, though it requires derivatization to make the analytes volatile.[4]
1. Sample Preparation (Extraction and Derivatization):
-
Perform lipid extraction as described for LC-MS.
-
The extracted lipids must be derivatized to increase their volatility. A common method is transmethylation to form fatty acid methyl esters (FAMEs), followed by silylation of the glycerol backbone.
-
For GP-NPE, a two-step derivatization would be necessary: one to convert the fatty acid amide to a more volatile form and another to cap the polar head group.
-
After derivatization, the sample is dissolved in a volatile organic solvent like hexane.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Inject the derivatized sample into a GC equipped with a capillary column suitable for lipid analysis (e.g., a high-temperature, non-polar column).
-
Use a temperature gradient to separate the analytes based on their boiling points.
-
-
Mass Spectrometry:
-
The separated compounds are introduced into the mass spectrometer, typically using electron ionization (EI).
-
The resulting fragmentation patterns can be used for identification and quantification.
-
Quantification is achieved by comparing the peak area of the derivatized GP-NPE to that of an internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, there are no commercially available ELISA kits specifically for GP-NPE. However, a custom competitive ELISA could be developed.
1. Assay Principle (Hypothetical):
-
An antibody with high specificity for GP-NPE would need to be generated.
-
The wells of a microplate would be coated with a known amount of GP-NPE.
-
The sample (containing unknown GP-NPE) and a fixed amount of the specific antibody are added to the wells.
-
GP-NPE in the sample competes with the coated GP-NPE for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The intensity of the color is inversely proportional to the amount of GP-NPE in the sample.
2. General Protocol:
-
Prepare standards and samples.
-
Add standards and samples to the pre-coated microplate.
-
Add the primary antibody and incubate.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the substrate and incubate.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of GP-NPE in the samples using a standard curve.
Mandatory Visualizations
GP-NPE Biosynthesis and Downstream Signaling
The following diagram illustrates the biosynthesis of PEA from its precursor GP-NPE and the primary downstream signaling target of PEA.
Comparative Workflow of Quantification Methods
This diagram outlines the major steps involved in the quantification of GP-NPE using LC-MS/MS, GC-MS, and ELISA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anandamide and Glycerophospho-N-palmitoyl ethanolamine's Precursor in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroinflammatory research, the endogenous cannabinoids and their related compounds have emerged as promising therapeutic targets. This guide provides an objective comparison of two such molecules: the well-characterized endocannabinoid anandamide (AEA) and N-palmitoylethanolamine (PEA), the active metabolite of Glycerophospho-N-palmitoyl ethanolamine (GP-pNEA). We will delve into their mechanisms of action and present supporting experimental data from key neuroinflammation models.
Executive Summary
Anandamide and PEA both exhibit potent anti-inflammatory and neuroprotective properties, albeit through distinct signaling pathways. Anandamide primarily exerts its effects through the cannabinoid receptors CB1 and CB2, leading to the suppression of pro-inflammatory signaling cascades. In contrast, PEA's actions are largely mediated by the nuclear receptor PPAR-α, which transcriptionally regulates inflammatory responses. While both molecules show efficacy in reducing inflammatory markers and improving outcomes in preclinical models, the choice between targeting either pathway may depend on the specific pathological context of the neuroinflammatory condition.
Comparative Efficacy in Neuroinflammation Models
The following tables summarize the quantitative effects of anandamide and PEA on key inflammatory markers in widely used in vitro and in vivo models of neuroinflammation.
In Vitro: Lipopolysaccharide (LPS)-Stimulated Microglia
Table 1: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia
| Compound | Concentration | Cell Type | Cytokine | Reduction vs. LPS Control | Reference |
| Anandamide | 10 µM | Rat Primary Microglia | IL-1β mRNA | Significant downregulation | [1] |
| Anandamide | 10 µM | Rat Primary Microglia | IL-6 mRNA | Significant downregulation | [1] |
| Anandamide | 10 µM | Rat Primary Microglia | TNF-α mRNA | Significant downregulation | [1] |
| PEA | 100 µM | N9 Microglial Cells | IL-1β mRNA | ~50% | [2] |
| PEA | 100 µM | N9 Microglial Cells | IL-6 mRNA | ~60% | [2] |
| PEA | 100 µM | N9 Microglial Cells | TNF-α mRNA | ~70% | [2] |
| PEA | 100 µM | N9 Microglial Cells | TNF-α (protein) | ~40% | [2] |
Table 2: Effect on M1/M2 Polarization Markers in LPS-Stimulated Microglia
| Compound | Concentration | Cell Type | Marker | Effect | Reference |
| Anandamide | 10 µM | Rat Primary Microglia | iNOS (M1 marker) | Significant downregulation of mRNA | [1][2] |
| Anandamide | 10 µM | Rat Primary Microglia | Arg-1 (M2 marker) | No significant change in mRNA | [2] |
| PEA | 100 µM | N9 Microglial Cells | iNOS (M1 marker) | Significant decrease in protein expression | [3] |
| PEA | 100 µM | N9 Microglial Cells | Arg-1 (M2 marker) | Significant increase in protein expression | [3] |
In Vivo: Experimental Autoimmune Encephalomyelitis (EAE)
Table 3: Effect on Clinical Score in EAE Mice
| Compound | Dosage | Mouse Strain | Maximum Clinical Score (vs. Control) | Reference |
| Anandamide | (via FAAH inhibitor) | EAE mice | Significantly reduced | [1] |
| PEA | 10 mg/kg | C57BL/6 mice | Significantly reduced | [4][5] |
Signaling Pathways
The distinct mechanisms of action of anandamide and PEA are crucial for understanding their therapeutic potential.
Anandamide Signaling in Microglia
Anandamide's anti-inflammatory effects in microglia are primarily mediated by the activation of CB2 receptors, and to some extent CB1 receptors.[6][7] This activation triggers a signaling cascade that leads to the induction of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). MKP-1, in turn, dephosphorylates and inactivates key pro-inflammatory kinases such as p38 MAPK and JNK, ultimately suppressing the production of inflammatory mediators.
PEA Signaling in Microglia
PEA primarily exerts its anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor.[8] Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs). This binding can either activate the transcription of anti-inflammatory genes or repress the activity of pro-inflammatory transcription factors like NF-κB.
Experimental Protocols
LPS-Induced Microglia Activation
This in vitro model is widely used to screen for anti-inflammatory compounds.
Protocol:
-
Cell Culture: Primary microglia are isolated from neonatal rodent brains, or an immortalized microglial cell line (e.g., N9) is cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with varying concentrations of anandamide or PEA for a specified time (e.g., 1 hour).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Incubation: Cells are incubated for a period of time to allow for the production of inflammatory mediators.
-
Analysis: Supernatants are collected for cytokine measurement by ELISA. Cell lysates are prepared for protein analysis by Western blot or RNA extraction for gene expression analysis by qRT-PCR.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Protocol:
-
Induction: EAE is induced in susceptible mouse strains by immunization with a myelin-specific antigen emulsified in Complete Freund's Adjuvant. Pertussis toxin is also administered to facilitate the entry of immune cells into the central nervous system.
-
Treatment: Administration of anandamide (often indirectly via inhibitors of its degrading enzyme, FAAH) or PEA is typically initiated at the onset of clinical signs or prophylactically.
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a standardized scale.
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination.
Conclusion
Both anandamide and N-palmitoylethanolamine (via its precursor GP-pNEA) demonstrate significant potential in mitigating neuroinflammation. Anandamide's rapid, receptor-mediated actions on microglia present an attractive target for acute inflammatory episodes. In contrast, PEA's engagement of the nuclear receptor PPAR-α suggests a role in the longer-term transcriptional regulation of the inflammatory environment. The choice of targeting one pathway over the other will likely depend on the specific neuroinflammatory disease and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these promising molecules.
References
- 1. Anandamide, Acting via CB2 Receptors, Alleviates LPS-Induced Neuroinflammation in Rat Primary Microglial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide, Acting via CB2 Receptors, Alleviates LPS-Induced Neuroinflammation in Rat Primary Microglial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Anandamide, Acting via CB2 Receptors, Alleviates LPS-Induced Neuroinflammation in Rat Primary Microglial Cultures | Semantic Scholar [semanticscholar.org]
- 5. Central administration of palmitoylethanolamide reduces hyperalgesia in mice via inhibition of NF-κB nuclear signalling in dorsal root ganglia [escholarship.org]
- 6. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor-α Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide [escholarship.org]
A Guide to the Reproducibility of Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) Measurements Across Different Laboratories
An Objective Comparison of Methodologies and Data for Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of bioactive lipids is paramount for advancing research and drug development. Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is an important intermediate in the endocannabinoid biosynthetic pathway. However, ensuring that measurements of this and related molecules are consistent across different laboratories remains a significant challenge.
Due to a scarcity of direct inter-laboratory comparison studies for GP-NPE, this guide will utilize data on the closely related and more extensively studied N-acylethanolamine (NAE), Palmitoylethanolamide (PEA) , as a proxy. The analytical challenges and sources of variability discussed for PEA are directly applicable to GP-NPE and other members of this lipid class. This guide aims to provide an objective overview of the factors influencing measurement reproducibility and offers best-practice recommendations.
Challenges in Achieving Reproducibility
The quantification of NAEs like PEA and by extension GP-NPE is complicated by several factors. These lipids are often present at low concentrations in complex biological matrices. Furthermore, their chemical properties make them susceptible to degradation and contamination during sample handling and analysis. A review of the literature reveals that reported concentrations of NAEs in human serum or plasma can differ by up to two orders of magnitude between different laboratories, underscoring the critical need for methodological standardization.
Data Presentation: Sources of Analytical Variability
Instead of a direct comparison of inter-laboratory performance data, which is not publicly available, the following table summarizes the primary sources of analytical variability in the quantification of NAEs and provides recommendations to mitigate their impact.
| Source of Variability | Potential Impact on Measurement | Recommended Best Practices |
| Sample Collection & Storage | Degradation of lipids due to enzymatic activity; introduction of contaminants. | Use of protease inhibitors; flash-freezing of samples and storage at -80°C; avoidance of plasticware where possible to prevent leaching. |
| Lipid Extraction | Incomplete or variable recovery of analytes between samples and batches. | Use of validated liquid-liquid extraction protocols (e.g., Folch or Bligh-Dyer methods) or solid-phase extraction (SPE); consistency in solvent choice and ratios is critical. |
| Solvent & Labware Contamination | Introduction of exogenous PEA or other interfering substances. Some brands of chloroform and glass Pasteur pipettes have been identified as sources of PEA contamination.[1] | Use of high-purity, LC-MS grade solvents; pre-washing of all glassware with organic solvents; inclusion of "process blanks" in each analytical run to monitor for contamination. |
| Internal Standards | Inaccurate quantification due to differences in ionization efficiency and matrix effects. | Use of stable isotope-labeled internal standards (e.g., d4-PEA) that are structurally identical to the analyte to compensate for extraction losses and matrix effects. |
| Chromatographic Separation | Co-elution of isomeric or isobaric lipids, leading to inaccurate identification and quantification. | Optimization of LC conditions (e.g., column chemistry, mobile phase gradient) to achieve baseline separation of target analytes from interfering compounds. |
| Mass Spectrometry Analysis | Ion suppression or enhancement due to matrix components, leading to under- or overestimation of analyte concentration. | Use of validated LC-MS/MS methods with optimized source parameters and multiple reaction monitoring (MRM) transitions for specificity. |
| Data Processing & Calibration | Inconsistent peak integration; use of inappropriate calibration models. | Standardized protocols for peak integration and review; use of appropriate calibration curves with a sufficient number of points to cover the expected concentration range. |
Experimental Protocols: A Representative LC-MS/MS Method for NAE Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of NAEs due to its high sensitivity and selectivity.[2][3] Below is a representative protocol synthesized from common practices in the field. Variations in this protocol are a major contributor to inter-laboratory differences.
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To 100 µL of plasma or homogenized tissue, add a known amount of a deuterated internal standard (e.g., d4-PEA) in an organic solvent.
-
Protein Precipitation & Extraction: Add ice-cold organic solvent, such as a 2:1:1 mixture of chloroform:methanol:water. Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Sample Clean-up (Optional but Recommended): The organic layer can be further purified using solid-phase extraction (SPE) with silica-based cartridges to remove interfering lipids.[1]
-
Drying and Reconstitution: Evaporate the final organic extract to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: A linear gradient from ~60% B to 100% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example for PEA):
-
Precursor ion (Q1): m/z 300.3
-
Product ion (Q3): m/z 62.1 (corresponding to the ethanolamine head group)
-
-
3. Quantification:
-
A calibration curve is constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
-
The analyte concentration in the unknown sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Mandatory Visualization
Caption: Biosynthetic pathway from NPPE to PEA, involving GP-NPE.
Caption: A typical experimental workflow for NAE quantification.
Conclusion and Recommendations
The reproducible measurement of this compound and related N-acylethanolamines across different laboratories is an achievable but challenging goal. While direct inter-laboratory comparison data is lacking, the extensive literature on the analysis of PEA highlights significant potential for variability at multiple stages of the analytical process.
To improve reproducibility, researchers, scientists, and drug development professionals should focus on the following:
-
Methodological Harmonization: Whenever possible, collaborating laboratories should use harmonized protocols, particularly for sample preparation and extraction.
-
Thorough Method Validation: Each laboratory must rigorously validate its analytical methods, assessing parameters such as accuracy, precision (both intra- and inter-assay), linearity, and the lower limit of quantification.
-
Inclusion of Rigorous Quality Controls: The routine inclusion of process blanks, pooled QC samples, and certified reference materials (if available) is essential to monitor analytical performance over time and to identify potential issues with contamination or instrument drift.
-
Transparent Reporting: Publications should include detailed descriptions of the analytical methods used, including the specific types of solvents, labware, and internal standards, to allow for better comparison and replication of results.[1]
By addressing these key sources of variability, the scientific community can enhance the reliability and comparability of data on GP-NPE and other important lipid mediators, thereby accelerating progress in research and development.
References
- 1. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Significance of Glycerophospho-N-palmitoyl ethanolamine and its Derivatives in Inflammatory and Pain-Related Pathologies
A Comparative Guide for Researchers and Drug Development Professionals
Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is a phospholipid precursor to the bioactive lipid amide, N-palmitoyl-ethanolamine (PEA). While direct clinical data correlating GP-NPE with clinical outcomes is limited, a substantial body of evidence highlights the therapeutic potential of its metabolite, PEA, in a range of inflammatory and pain conditions. This guide provides a comparative overview of the clinical performance of PEA and related alternative molecules, supported by experimental data and detailed methodologies.
Comparative Analysis of Bioactive Lipids in Clinical Trials
The therapeutic effects of PEA are often compared with other endogenous N-acylethanolamines like Anandamide (AEA) and Oleoylethanolamide (OEA), which share structural similarities and, in some cases, overlapping mechanisms of action. The following tables summarize key findings from clinical trials involving these molecules.
Table 1: Clinical Trials of N-palmitoyl-ethanolamine (PEA) in Pain and Inflammation
| Clinical Outcome | Study Population | PEA Dosage | Duration | Key Findings | Reference |
| Chronic Pain Reduction | 774 patients with various chronic pain conditions | 300-1200 mg/day | 2-12 weeks | Significant reduction in pain scores compared to placebo (Standard Mean Difference of 1.68).[1] Improved quality of life and functional status.[1][2] | [1][2] |
| Joint Pain (Osteoarthritis) | Patients with temporomandibular joint (TMJ) arthritis and knee osteoarthritis | 300-600 mg/day | 8 weeks | Significantly lowered pain and stiffness.[2] Superior pain relief compared to ibuprofen for TMJ pain.[2] | [2] |
| Neuropathic Pain | Patients with sciatic nerve pain | 600 mg/day | 3 weeks | Reduced pain intensity and improved neurological symptoms. | |
| Inflammatory Skin Conditions (Asteatotic Eczema) | 60 patients with asteatotic eczema | Topical application | 28 days | Improved skin barrier function and hydration compared to traditional emollients.[3] | [3] |
Table 2: Clinical Data for Alternative Bioactive Lipids: Anandamide (AEA) and Oleoylethanolamide (OEA)
| Molecule | Clinical Outcome | Study Population | Key Findings | Reference |
| Anandamide (AEA) | Sepsis Prognosis | Sepsis patients | AEA concentration <7.16 μg/L predicted mortality with 80% specificity.[4] Lower AEA levels were associated with longer hospital stays and the need for mechanical ventilation.[4] | [4] |
| Migraine | Migraine patients undergoing aerobic exercise | A 12-week exercise program reduced plasma AEA levels, which correlated with a reduction in migraine days and abortive medication use.[5] | [5] | |
| Eating Disorders | Patients with anorexia nervosa and obesity | Plasma AEA concentrations were significantly different between groups, with higher levels in obese individuals.[6] AEA levels correlated with BMI and measures of emotional dysregulation.[6] | [6] | |
| Oleoylethanolamide (OEA) | Inflammation in Obesity | 60 obese individuals | 8 weeks of OEA supplementation (250 mg/day) significantly decreased serum levels of pro-inflammatory cytokines IL-6 and TNF-α.[7][8] | [7][8] |
| Oxidative Stress in NAFLD | 60 obese patients with Non-Alcoholic Fatty Liver Disease | 12 weeks of OEA supplementation (250 mg/day) along with a low-calorie diet significantly improved markers of oxidative stress.[9] | [9] |
Signaling Pathways and Experimental Workflows
The biological effects of PEA are primarily mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[10][11][12] This interaction leads to the downstream regulation of genes involved in inflammation and pain signaling.
Figure 1. Simplified signaling pathway of N-palmitoyl-ethanolamine (PEA).
The quantification of N-acylethanolamines like PEA, AEA, and OEA in biological samples is crucial for clinical research. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. mdpi.com [mdpi.com]
- 2. renuebyscience.com.au [renuebyscience.com.au]
- 3. [PDF] Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial | Semantic Scholar [semanticscholar.org]
- 4. Endocannabinoids, Anandamide and 2-Arachidonoylglycerol, as Prognostic Markers of Sepsis Outcome and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anandamide Is Related to Clinical and Cardiorespiratory Benefits of Aerobic Exercise Training in Migraine Patients: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of anandamide and 2-arachidonoylglycerol concentrations with clinical features and body mass index in eating disorders and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effects of oleoylethanolamide supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Palmitoylethanolamide for Chronic Inflammatory Pain Conditions | Clinical Research Trial Listing [centerwatch.com]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
"Glycerophospho-N-palmitoyl ethanolamine" as a predictor of disease progression
An Objective Guide to Glycerophospho-N-palmitoyl ethanolamine and its Metabolite PEA in the Context of Disease Progression
Introduction: From Precursor to Bioactive Molecule
This compound (GP-pNEA), more commonly referred to in scientific literature as N-palmitoyl-phosphatidylethanolamine (NPPE), is a phospholipid precursor molecule. It is a member of the N-acyl-phosphatidylethanolamine (NAPE) family. The primary interest in this molecule lies in its role as the direct precursor to N-palmitoyl-ethanolamine (PEA) , a bioactive lipid amide.[1][2] PEA is synthesized "on demand" in response to cellular stress or injury and is subsequently broken down into palmitic acid and ethanolamine.[1][2][3]
While research on GP-pNEA (NPPE) itself is limited, its downstream metabolite, PEA, has been extensively studied. Current scientific evidence positions PEA not as a direct predictor of disease progression, but rather as a pro-homeostatic mediator that is part of the body's response to inflammation, pain, and neurodegeneration.[3][4] Its levels are known to change in pathological conditions, suggesting its potential as a biomarker for disease activity or therapeutic response.[3][5]
This guide provides a comparative overview of PEA in the context of disease, contrasting its role with established predictive biomarkers and detailing the methodologies for its measurement.
Biological Role and Signaling Pathways of PEA
PEA is an endogenous fatty acid amide that belongs to the N-acylethanolamines (NAEs) family.[5][6] It is produced by various cells and tissues in the body and plays a crucial role in regulating inflammation, pain, and neuroprotection.[3][7]
Biosynthesis and Degradation:
PEA is synthesized from its membrane phospholipid precursor, NPPE, primarily through the action of the enzyme N-acyl-phosphatidylethanolamine-selective phospholipase D (NAPE-PLD).[1][2] Its degradation into palmitic acid and ethanolamine is carried out by two main enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1]
References
- 1. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-palmitoyl-ethanolamine: Biochemistry and new therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoylethanolamide: A Nutritional Approach to Keep Neuroinflammation within Physiological Boundaries—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methodologies for Glycerophospho-N-palmitoyl ethanolamine and Related N-Acylethanolamines
For researchers, scientists, and drug development professionals, the accurate quantification of lipid signaling molecules like Glycerophospho-N-palmitoyl ethanolamine (GP-NPE) is paramount. As a metabolic precursor to the well-studied N-palmitoylethanolamine (PEA), understanding the nuances of GP-NPE extraction is critical for elucidating its role in various physiological and pathological processes. While dedicated extraction kits for GP-NPE are not commercially available, several established lipid extraction methodologies can be effectively employed. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This comparison focuses on the most common and effective methods for the extraction of N-acylethanolamines (NAEs) and glycerophospholipids, classes of molecules to which GP-NPE belongs. The primary techniques evaluated are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Quantitative Performance of Extraction Methods
The efficiency of any extraction method is determined by its ability to consistently recover the analyte of interest from a given sample matrix. The following table summarizes quantitative data on the performance of various extraction methods for NAEs and related lipids.
| Extraction Method | Analyte Class | Sample Matrix | Recovery Rate (%) | Intra-Assay Coefficient of Variation (CV%) | Reference |
| Liquid-Liquid Extraction | |||||
| Folch (Chloroform/Methanol) | N-Acylethanolamines | Cerebrospinal Fluid | 65-95 | 15.1 | [1] |
| Bligh-Dyer (Chloroform/Methanol/Water) | Lysophospholipids | Myocardial Tissue | 75-80 | Not Reported | [2] |
| Matyash (MTBE/Methanol) | Major Lipid Classes | Plasma | Similar to Folch | 21.8 | [3] |
| Butanol/Methanol | Major Lipid Classes | Plasma | ~100% (for most classes) | 14.1 | [3] |
| Acetonitrile | N-Acylethanolamines | Cerebrospinal Fluid | 87-115 | Not Reported | [1] |
| Acetonitrile/Acetone | N-Acylethanolamines | Cerebrospinal Fluid | 81-106 | Not Reported | [1] |
| Solid-Phase Extraction | |||||
| Silica-based SPE | N-Acylethanolamines | - | 81-120 (compound dependent) | Not Reported | [4] |
| Oasis HLB SPE | Anandamide (AEA) | Plasma | 60 | Not Reported | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are representative protocols for the most common LLE and SPE methods.
Modified Folch Method for Plasma[6]
-
To a 40 µL plasma sample on ice, add a suitable internal standard.
-
Add 160 µL of ice-cold methanol, followed by 320 µL of ice-cold chloroform.
-
Vortex the mixture for 10 seconds and then sonicate for 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis (e.g., LC-MS/MS).
Bligh-Dyer Method for Brain Tissue[7]
-
Homogenize 0.1 g of brain tissue in 3 mL of PBS.
-
To 1 mL of the homogenate, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture thoroughly.
-
Add an additional 1.25 mL of chloroform and vortex again.
-
Finally, add 1.25 mL of water and vortex to induce phase separation.
-
Centrifuge at 1,000 rpm for 5 minutes at room temperature.
-
Carefully collect the lower organic phase.
-
For cleaner preparations, the organic phase can be washed with a "theoretical upper phase" (a pre-prepared mixture of chloroform:methanol:water in the appropriate ratios).
-
Dry the final organic phase under nitrogen and reconstitute for analysis.
Solid-Phase Extraction (SPE) for N-Acylethanolamines from Plasma[5]
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution of 20% acetonitrile in water containing 0.1% trifluoroacetic acid to remove polar impurities.
-
Elution: Elute the NAEs from the cartridge with 2 mL of 80% acetonitrile in water containing 0.1% trifluoroacetic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample in a suitable solvent for analysis.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of GP-NPE, the following diagrams have been generated using Graphviz.
Concluding Remarks
The choice of an appropriate extraction method for GP-NPE and related NAEs is critical for obtaining accurate and reproducible data.
-
For broad lipid profiling , the Folch and Matyash methods are robust and widely used, with the Matyash method offering a safer, chloroform-free alternative.[3]
-
For higher recovery of more polar lipids , a butanol/methanol extraction may be advantageous.[3]
-
When dealing with complex matrices or when higher purity is required, Solid-Phase Extraction (SPE) offers a valuable alternative, although recovery rates can be more variable and method development is often necessary.[4][5]
Researchers should carefully consider the specific goals of their study, the nature of the sample matrix, and the available analytical instrumentation when selecting an extraction protocol. Validation of the chosen method with appropriate internal standards is essential to ensure data quality.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Assessment of various techniques for the quantitative extraction of lysophospholipids from myocardial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - A Solid Phase Method for the Extraction and Measurement of Anandamide, from Multiple Human Bio-matrices - University of Leicester - Figshare [figshare.le.ac.uk]
Benchmarking Analytical Standards for Glycerophospho-N-palmitoyl ethanolamine (GP-NPEA)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for Glycerophospho-N-palmitoyl ethanolamine (GP-NPEA), a key metabolic precursor to the endogenous cannabinoid palmitoylethanolamide (PEA).[1][2] The objective of this document is to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical standards for their specific applications and to provide robust experimental protocols for their use.
Overview of Commercially Available GP-NPEA Analytical Standards
The selection of a high-quality analytical standard is paramount for accurate and reproducible quantification of GP-NPEA in biological matrices. Several vendors supply GP-NPEA standards, with purity being a critical parameter for consideration.
| Supplier | Product Name | CAS Number | Purity | Format |
| Cayman Chemical | This compound | 100575-09-5 | ≥98% | Crystalline Solid |
| MedChemExpress (MCE) | This compound | 100575-09-5 | >98% | Solid |
| Sigma-Aldrich | This compound | 100575-09-5 | Not specified | Not specified |
Note: Purity and format are subject to change and should be verified with the supplier.
Experimental Protocols for GP-NPEA Analysis
The accurate quantification of GP-NPEA in biological samples typically involves lipid extraction, chromatographic separation, and mass spectrometric detection. The following protocols are based on methodologies reported in peer-reviewed literature.
Lipid Extraction from Biological Samples
A standard method for extracting lipids, including GP-NPEA, from tissues or cells is the Bligh and Dyer method, which uses a chloroform/methanol/water solvent system.[3]
Protocol:
-
Homogenize the biological sample (e.g., brain tissue, cell pellet) in a mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent (e.g., chloroform/methanol 1:3, v/v) for analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the most common and sensitive method for the quantification of GP-NPEA.
Instrumentation:
-
Liquid Chromatograph: An HPLC or UPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example): [5]
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 300SB C-18, 75 × 2.1 mm, 5 µm).[5]
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.25% acetic acid.[5]
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.25% acetic acid.[5]
-
Flow Rate: 1.0 ml/min.[5]
-
Column Temperature: 50°C.[5]
-
Gradient: A gradient from 85% to 100% Mobile Phase B is typically used.[5]
Mass Spectrometry Conditions (Example): [5]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
Capillary Voltage: 4.5 kV.[5]
-
Fragmentor Voltage: 120 V.[5]
-
Drying Gas (N2) Flow Rate: 13 L/min.[5]
-
Drying Gas Temperature: 350°C.[5]
-
Multiple Reaction Monitoring (MRM): Monitor the transition specific for GP-NPEA. For quantification, stable isotope-labeled internal standards are recommended to ensure precision.[3]
Signaling Pathway and Experimental Workflow
Biosynthesis of Palmitoylethanolamide (PEA) from GP-NPEA
GP-NPEA is a key intermediate in the biosynthesis of PEA, an endogenous fatty acid amide with anti-inflammatory and analgesic properties. The pathway involves the conversion of N-acyl-phosphatidylethanolamine (NAPE) to GP-NPEA, which is then hydrolyzed to produce PEA.
Caption: Biosynthesis of PEA from GP-NPEA.
Experimental Workflow for GP-NPEA Quantification
The following diagram illustrates a typical workflow for the quantification of GP-NPEA from biological samples using an analytical standard.
Caption: Workflow for GP-NPEA quantification.
Performance Comparison of Analytical Standards
| Performance Parameter | Description | Acceptance Criteria (Typical) |
| Purity | The percentage of the desired compound in the standard material. | ≥95% (as determined by HPLC, NMR, or other orthogonal methods). |
| Identity Confirmation | Confirmation of the chemical structure of the standard. | Consistent with expected fragmentation pattern in MS/MS and accurate mass measurement. |
| Linearity | The ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 for the calibration curve. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Stability | The chemical stability of the standard under defined storage conditions. | Minimal degradation over the specified shelf life. |
Conclusion
The selection of a high-purity, well-characterized analytical standard for this compound is crucial for obtaining reliable and reproducible data in research and drug development. While several commercial options are available, it is imperative for researchers to validate the performance of their chosen standard within their specific analytical method. The experimental protocols and performance benchmarks outlined in this guide provide a framework for the successful implementation and validation of GP-NPEA quantification assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 100575-09-5 | Benchchem [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Proinflammatory Stimuli Control N-Acylphosphatidylethanolamine-Specific Phospholipase D Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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